Nampt activator-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C16H17N3O3 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
ethyl 4-(pyridin-4-ylmethylcarbamoylamino)benzoate |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-15(20)13-3-5-14(6-4-13)19-16(21)18-11-12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H2,18,19,21) |
Clave InChI |
LNIPYBUMGBKFKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Novel Nampt Activators
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2][3] NAD+ is a critical coenzyme for cellular energy metabolism and a substrate for various signaling proteins, including sirtuins and poly-ADP-ribose polymerases (PARPs).[4][5] Its levels are known to decline with age and in various pathological conditions like neurodegenerative diseases, diabetes, and cancer. Consequently, the pharmacological activation of Nampt to boost intracellular NAD+ levels presents a significant therapeutic opportunity. This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel Nampt activators.
Discovery of Novel Nampt Activators
The discovery of small-molecule Nampt activators is a challenging endeavor, often more complex than identifying inhibitors. The predominant strategy has been the use of high-throughput screening (HTS) of large chemical libraries to identify initial hits.
High-Throughput Screening (HTS)
A common approach involves a target-based HTS using a coupled enzyme assay. In this system, the activity of Nampt is linked to a detectable signal, typically fluorescence. For instance, a triply-coupled assay can be employed where:
-
Nampt converts nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).
-
NMNAT1 (Nicotinamide mononucleotide adenylyltransferase 1) converts NMN into NAD+.
-
ADH (Alcohol dehydrogenase) uses the newly synthesized NAD+ to convert a substrate into a fluorescent product (NADH), which can be measured.
This method allows for the rapid screening of tens of thousands of compounds to identify those that increase the reaction rate, indicating Nampt activation.
Key Classes of Novel Nampt Activators
Several classes of Nampt activators have been discovered through screening and subsequent optimization.
-
NATs (NAMPT Activators): A class of activators, exemplified by the lead compound NAT, was identified from an HTS of approximately 50,000 synthetic chemicals. These compounds were found to bind to an allosteric site near the enzyme's active site, enhancing its catalytic activity.
-
SBI-797812: This compound and its analogues have been described as Nampt "boosters." Interestingly, its effect can be substrate-dependent; it has been reported to reduce the enzyme's reaction rate at low NAM concentrations but exhibit activation at higher NAM concentrations, potentially by relieving substrate inhibition.
-
N-PAMs (NAMPT Positive Allosteric Modulators): These compounds bind to a "rear channel" of the Nampt enzyme, which is distinct from the substrate-binding pocket. This allosteric binding increases enzyme activity and can alleviate the natural feedback inhibition caused by NAM and NAD+.
-
2-Aminothiazole Derivatives: Researchers have synthesized novel derivatives of the 2-aminothiazole scaffold, which is known for a wide range of therapeutic properties. Compounds such as JG-49, JG-62, and KBA-18 have shown good binding affinity to the Nampt activation site and increased its enzymatic activity in vitro.
-
Compound C8: A recently developed activator, compound C8, has demonstrated potent anti-aging effects in both in vitro and in vivo models, including extending the lifespan of Caenorhabditis elegans and alleviating age-related dysfunctions in mice.
Synthesis of Novel Nampt Activators
The synthesis of Nampt activators involves standard medicinal chemistry approaches, including hit-to-lead optimization and structure-activity relationship (SAR) studies.
Structure-Guided Optimization
Once a hit compound is identified, co-crystal structures of the activator bound to the Nampt enzyme are invaluable. These structures reveal the precise binding mode and key interactions, guiding the rational design and synthesis of more potent analogues. For example, the crystal structure of Nampt in complex with a NAT compound helped define the allosteric mechanism and the critical role of the K189 residue in boosting Nampt activity.
Efficient Synthetic Routes
For certain scaffolds, efficient and practical synthesis methods are being developed. Researchers have reported a three-component, one-pot synthesis for 2-aminothiazole derivatives using resorcinarene cavitand glycoconjugates (RCGs) in an aqueous medium. This "green chemistry" approach offers advantages such as high reaction yields, shorter reaction times, and milder conditions. For other novel activators, detailed synthetic methods and characterization data (¹H NMR, ¹³C NMR, HRMS, and HPLC) are often provided in the supporting information of peer-reviewed publications.
Quantitative Data on Nampt Activators
The following tables summarize key quantitative data for representative Nampt activators based on published literature.
| Table 1: Enzymatic Activity of Novel Nampt Activators | ||||
| Compound Class | Example Compound | Assay Type | Metric | Value |
| NAT | NAT | Triply-Coupled Enzyme Assay | Vmax | Markedly Increased |
| Direct NAMPT Assay | Km (for NAM) | Increased | ||
| Direct NAMPT Assay | Km (for PRPP) | Increased | ||
| N-PAM | NP-A1R | Coupled Enzyme Assay | Potency | High (Specific EC50 not stated) |
| SBI-797812 | SBI-797812 | Direct NAMPT Assay | Activation | Dependent on NAM concentration |
| 2-Aminothiazole | JG-49, JG-62, KBA-18 | In Vitro Enzyme Assay | Activity | Increased (Specific values not stated) |
| Table 2: Binding Affinity of Novel Nampt Activators | |||
| Compound Class | Example Compound | Assay Type | Metric (KD) |
| N-PAM | NP-A1R | Fluorescence Polarization | 38 nM |
| ZN-2-43 | Fluorescence Polarization | ~400 nM | |
| Phenolic Activator | NAT-5r | (Assay not specified) | 570 nM |
| SBI-797812 | SBI-797812 | Fluorescence Polarization | 2-6 µM |
| Flavonoid | Quercitrin | Fluorescence Polarization | 16 µM |
| Table 3: Cellular Effects of Novel Nampt Activators | |||
| Compound | Cell Line | Effect | Reference |
| NAT | HepG2 | Enhanced flux from NAM to NAD | |
| Optimized NAT (Cmpd 72) | Cultured Cells | Protection from FK866-mediated toxicity | |
| N-PAMs | THP-1 | Increased NAD+ levels | |
| Compound C8 | Senescent HL-7702 | Delayed aging | |
| 2-Aminothiazole Derivatives | Mouse C2C12 Myoblasts | No cytotoxic effects |
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of novel Nampt activators.
Protocol: Triply-Coupled Nampt Enzymatic Assay
This protocol is adapted from methods used in HTS campaigns to identify Nampt activators.
-
Objective: To measure the rate of NAD+ production by Nampt in vitro.
-
Principle: Nampt produces NMN, which is converted to NAD+ by NMNAT1. The NAD+ is then used by ADH to generate a fluorescent NADH product. The rate of fluorescence increase is proportional to Nampt activity.
-
Materials:
-
Recombinant Human NAMPT, NMNAT1, and ADH enzymes.
-
Substrates: Nicotinamide (NAM), α-D-5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP.
-
Assay Buffer: e.g., 50 mM HEPES (pH 8.0), 12 mM MgCl₂, 2 mM DTT, 0.02% BSA.
-
Test compounds dissolved in DMSO.
-
384-well microplate, fluorescence plate reader (Ex 340 nm / Em 445 nm).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAMPT, NMNAT1, and ADH enzymes.
-
Dispense the enzyme mixture into the wells of the 384-well plate.
-
Add test compounds or vehicle control (DMSO) to the respective wells and incubate for a defined period (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding a substrate mix containing NAM, PRPP, and ATP.
-
Immediately begin monitoring the fluorescence of NADH at an excitation of ~340 nm and an emission of ~445 nm over time (e.g., 20 minutes at room temperature).
-
-
Data Analysis:
-
Plot the fluorescence signal against time to obtain reaction progress curves.
-
The initial velocity (rate) of the reaction is determined from the linear portion of the curve.
-
Calculate the percent activation relative to the vehicle control.
-
For dose-response curves, plot percent activation against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.
-
Protocol: Cellular NAD+ Quantification
-
Objective: To determine the effect of a Nampt activator on intracellular NAD+ levels.
-
Principle: Cells are treated with the test compound, and then lysed. The NAD+ content in the lysate is quantified, often using a commercially available NAD/NADH assay kit or through mass spectrometry.
-
Materials:
-
Cell line of interest (e.g., HepG2, U2OS, THP-1).
-
Cell culture medium and reagents.
-
Test compound.
-
NAD/NADH Assay Kit (colorimetric or fluorometric).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Nampt activator or vehicle control for a specified duration (e.g., 24-72 hours).
-
At the end of the treatment period, wash the cells with PBS.
-
Lyse the cells using the extraction buffer provided in the assay kit.
-
Follow the manufacturer's protocol for the NAD/NADH assay. This typically involves adding a reaction mix and measuring the absorbance or fluorescence.
-
Normalize the NAD+ levels to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the concentration of NAD+ in each sample based on a standard curve.
-
Express the results as fold-change in NAD+ levels compared to the vehicle-treated control cells.
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: The NAD+ salvage pathway, highlighting the role of Nampt and its activation.
Experimental Workflow Diagram
Caption: A typical workflow for the discovery and development of Nampt activators.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and characterization of allosteric NAMPT activators - American Chemical Society [acs.digitellinc.com]
- 5. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Nampt Activator-1 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the mammalian salvage pathway for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, playing a pivotal role in metabolism, DNA repair, and cellular stress responses. The age-related decline in NAD+ levels has been implicated in a range of diseases, making Nampt a compelling therapeutic target. The activation of Nampt presents a promising strategy to boost NAD+ levels and potentially ameliorate age-related pathologies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Nampt activator-1 (NAT-1) analogs and other positive allosteric modulators (N-PAMs), offering a comprehensive resource for researchers in the field.
Nampt Signaling Pathway and Mechanism of Activation
Nampt catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenylyltransferases (NMNATs).[1] Small molecule activators of Nampt, such as the NAT series and N-PAMs, have been shown to enhance the enzyme's catalytic efficiency. These activators typically bind to an allosteric site near the enzyme's active site, inducing conformational changes that lead to increased enzymatic activity.[1][2]
Figure 1: Simplified signaling pathway of the NAD+ salvage pathway and the role of Nampt activators.
The mechanism of allosteric activation by N-PAMs involves binding to a "rear channel" of the Nampt enzyme.[2] This binding event is thought to alleviate feedback inhibition by NAM and NAD+, thereby increasing the turnover of NAM to NMN.[2]
Structure-Activity Relationship of Nampt Activators
The exploration of the SAR of Nampt activators has led to the identification of several chemical scaffolds with potent activating properties. The following tables summarize the quantitative data for key analogs.
Table 1: SAR of Nampt Positive Allosteric Modulators (N-PAMs) - Series 1
| Compound | R1 | R2 | R3 | Nampt Activation EC50 (µM) | Max Activation (% of Control) | Binding Affinity Kd (µM) |
| 1a | H | H | H | 1.2 | 180 | 0.5 |
| 1b | 4-F | H | H | 0.8 | 210 | 0.3 |
| 1c | 4-Cl | H | H | 0.7 | 220 | 0.25 |
| 1d | 4-Me | H | H | 1.0 | 190 | 0.4 |
| 1e | H | 3-F | H | 2.5 | 150 | 1.1 |
| 1f | H | H | 2-Me | 5.1 | 130 | 2.3 |
Data synthesized from representative trends in medicinal chemistry literature for illustrative purposes.
Table 2: SAR of Nampt Positive Allosteric Modulators (N-PAMs) - Series 2
| Compound | X | Y | Z | Nampt Activation EC50 (µM) | Max Activation (% of Control) | Cellular NAD+ Increase (Fold Change) |
| 2a | CH | N | CH | 0.5 | 250 | 2.1 |
| 2b | N | N | CH | 1.1 | 220 | 1.8 |
| 2c | CH | CH | N | 3.2 | 170 | 1.5 |
| 2d | CH | N | N | 0.8 | 240 | 2.0 |
Data synthesized from representative trends in medicinal chemistry literature for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Nampt activators. The following are protocols for key experiments.
Biochemical Nampt Activity Assay (Coupled-Enzyme Assay)
This assay measures the production of NMN by Nampt through a series of coupled enzymatic reactions that result in a fluorescent signal.
Materials:
-
Recombinant human Nampt enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a master mix of the coupling enzymes (NMNAT and ADH) and ethanol in the assay buffer.
-
In a 384-well plate, add 5 µL of the test compound at various concentrations.
-
Add 10 µL of a solution containing Nampt enzyme and PRPP to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of a solution containing NAM and ATP.
-
Immediately start kinetic reading on a fluorescence plate reader at 37°C for 60 minutes, with readings every 2 minutes.
-
The rate of NADH production (increase in fluorescence) is proportional to the Nampt activity.
-
Calculate the EC50 values by plotting the rate of reaction against the compound concentration.
References
A Technical Guide to the Regulation of Cellular NAD+ by Nampt Activator-1
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for key signaling enzymes like sirtuins and PARPs. The salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the primary source of this essential molecule in mammals. The rate-limiting step of this pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT).[1][2] Consequently, the activation of NAMPT presents a promising therapeutic strategy for counteracting the age-related decline in NAD+ levels and treating various metabolic disorders. This technical guide provides an in-depth overview of the molecular mechanisms by which NAMPT activators, such as Nampt activator-1 (represented by compounds like N-PAMs and SBI-797812), regulate cellular NAD+ levels. It details the allosteric activation mechanism, presents quantitative data from key studies, outlines relevant experimental protocols, and illustrates the core signaling pathways for researchers, scientists, and drug development professionals.
The NAD+ Salvage Pathway and the Role of NAMPT
Mammalian cells utilize three main pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[3] The salvage pathway is the predominant route, where NAMPT catalyzes the condensation of NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN).[2] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[3] Due to its position as the rate-limiting enzyme, NAMPT is a critical control point for maintaining the cellular NAD+ pool. Its activity is tightly regulated by feedback inhibition from products like NMN and NAD+.
Molecular Mechanism of Allosteric Activation
Recent research has revealed that small-molecule NAMPT activators function as positive allosteric modulators (N-PAMs). Rather than binding to the active site, these compounds bind to a distinct "rear channel" on the NAMPT enzyme.
This allosteric binding induces a conformational change in the enzyme that enhances its catalytic efficiency through several key mechanisms:
-
Regulation of Substrate Binding: The binding of an N-PAM to the rear channel mechanically couples to the active site, regulating the productive and non-productive binding of the substrate, NAM. It promotes a state that favors high-affinity, productive NAM binding, which leads to the formation of NMN, while simultaneously blocking low-affinity, non-productive binding that can lead to enzyme inactivation.
-
Relief of Substrate/Product Inhibition: Cellular NAD+ biosynthesis is tightly controlled by feedback inhibition from ATP, NAM, and NAD+. Certain NAMPT activators have been shown to relieve the substrate inhibition that occurs at high concentrations of NAM, thereby increasing enzyme activity under conditions of NAM excess, which can occur during cellular stress. This allows the enzyme to boost NAD+ biosynthesis more effectively when the precursor is abundant.
References
Allosteric Regulation of NAMPT by Small-Molecule Activators: A Technical Guide
An In-depth Analysis of the Allosteric Binding Site and Mechanism of Action of NAMPT Activators
Abstract
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2][3] Given the critical role of NAD+ in cellular metabolism, energy production, and DNA repair, its depletion is linked to aging and various pathologies, including neurodegenerative and metabolic diseases.[4][5] Consequently, the pharmacological activation of NAMPT to boost cellular NAD+ levels has emerged as a promising therapeutic strategy. This guide provides a detailed examination of the allosteric binding site for NAMPT activators, such as Nampt activator-1. It consolidates quantitative binding and efficacy data, details the molecular mechanism of allosteric activation, and provides the experimental protocols used for characterization. This document is intended for researchers, scientists, and drug development professionals engaged in NAD+ metabolism and NAMPT-targeted drug discovery.
The Allosteric Binding Site: A "Rear Channel" to the Active Site
The NAMPT enzyme is a homodimer, with two identical active sites located at the dimer interface. While the active site directly binds the substrates nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), extensive research has identified a distinct allosteric site crucial for modulating enzyme activity.
This allosteric site is characterized as a "rear channel" or "back channel" that extends from the enzyme's surface to the NAM-binding pocket of the active site. Structural studies, including X-ray co-crystallography, have confirmed that novel NAMPT positive allosteric modulators (N-PAMs) and other activators bind within this channel. Intriguingly, this same channel is also occupied by certain potent NAMPT inhibitors, such as FK866, highlighting its critical role in regulating enzyme function. The binding of activators to this site induces conformational changes that enhance catalytic efficiency without directly competing with substrates at the active site.
Quantitative Analysis of Activator Binding and Efficacy
The interaction of allosteric activators with NAMPT has been quantified using various biophysical and biochemical assays. These studies provide critical data on the binding affinity and functional potency of different compounds, including this compound.
Table 1: Binding Affinity and Potency of NAMPT Allosteric Activators
| Compound | Type | Binding Affinity (KD) | Potency (EC50) | Assay Method(s) |
| This compound | NAMPT Activator | Not Reported | 3.3 - 3.7 µM | Enzyme Activity Assay |
| NAT | NAMPT Activator | ~500 nM | 5.7 µM | ITC, Enzyme Activity Assay |
| NAMPT activator-3 | NAMPT Activator (NAT derivative) | 132 nM | 2.6 µM | Binding Assay, Enzyme Activity Assay |
| SBI-797812 | NAMPT Activator | Not Reported | Not Reported | Thermal Shift, Enzyme Activity Assay |
| FK866 (for comparison) | NAMPT Inhibitor (binds same site) | KI = 0.3 - 0.4 nM | IC50 < 25 nM | Enzyme Inhibition Assay |
Data compiled from sources.
Table 2: Effect of Allosteric Activator "NAT" on NAMPT Enzyme Kinetics
| Substrate | Condition | Km | Vmax |
| NAM | Without Activator | 1.12 µM | 1.18 pmol/min |
| With 10 µM NAT | 0.81 µM | 1.76 pmol/min | |
| PRPP | Without Activator | 3.52 µM | 1.01 pmol/min |
| With 10 µM NAT | 2.22 µM | 1.25 pmol/min |
Kinetic data for the activator NAT demonstrates that it increases the maximum reaction rate (Vmax) and enhances the enzyme's affinity (lower Km) for both its substrates. Data adapted from.
Mechanism of Allosteric Activation
Binding of activators to the rear channel modulates NAMPT function through a sophisticated allosteric mechanism. This is not a simple enhancement of catalysis but a multi-faceted regulation that overcomes the enzyme's natural feedback inhibition.
The primary mechanisms include:
-
Regulation of Substrate Binding: The rear channel is believed to control the entry and orientation of the substrate NAM. Activators, by occupying this channel, prevent low-affinity, non-productive binding of NAM while favoring high-affinity, productive binding that leads to the formation of nicotinamide mononucleotide (NMN).
-
Relief of Feedback Inhibition: NAMPT activity is tightly regulated and subject to feedback inhibition by its substrate NAM (at high concentrations) and the downstream product NAD+. Allosteric activators alleviate this inhibition, allowing the enzyme to remain active even when NAM and NAD+ levels are high.
-
Enhanced ATP Utilization: Some activators, like SBI-797812, have been shown to increase NAMPT's affinity for its co-substrate ATP and stabilize the phosphorylated enzyme intermediate, further driving the reaction toward NMN synthesis.
The collective effect of these mechanisms is a significant increase in the catalytic turnover of NAM to NMN, thereby boosting the cellular NAD+ pool.
Experimental Protocols for Characterization
The elucidation of the allosteric binding site and mechanism of action relies on a suite of biochemical and biophysical techniques.
X-ray Co-crystallography
This technique provides atomic-level resolution of the activator bound to the NAMPT enzyme, definitively identifying the binding site.
-
Protein Expression and Purification: Human NAMPT is expressed (e.g., in E. coli) and purified to homogeneity using chromatography techniques (e.g., Ni-NTA affinity, size-exclusion).
-
Crystallization: The purified NAMPT protein is co-crystallized with a saturating concentration of the allosteric activator. This is typically achieved using hanging-drop or sitting-drop vapor diffusion methods, screening a wide range of buffer, pH, and precipitant conditions.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data is processed to solve the phase problem and build an electron density map, into which the atomic model of the NAMPT-activator complex is fitted and refined.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Sample Preparation: Purified NAMPT is placed in the ITC sample cell, and the activator compound is loaded into the titration syringe. Both are in identical, degassed buffer solutions.
-
Titration: A series of small, precise injections of the activator are made into the protein solution while the heat change is measured relative to a reference cell.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site) to calculate the KD and other thermodynamic parameters.
Coupled Enzyme Kinetic Assay
This assay measures the rate of NAD+ production to determine enzyme activity and the potency (EC50) of activators.
-
Assay Principle: The NAMPT reaction produces NMN. This is coupled to a second reaction where NMN is converted to NAD+ by the enzyme NMNAT (nicotinamide mononucleotide adenylyltransferase). The resulting NAD+ is then used in a third reaction (e.g., catalyzed by alcohol dehydrogenase) that produces a fluorescent or colorimetric signal, which is proportional to the NAMPT activity.
-
Procedure:
-
A reaction mixture is prepared containing buffer, substrates (NAM, PRPP, ATP), coupling enzymes (NMNAT, ADH), and a detection reagent.
-
The NAMPT enzyme is added to the mixture.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated at 37°C, and the signal (e.g., fluorescence) is measured over time using a plate reader.
-
-
Data Analysis: The reaction rate is calculated from the slope of the signal versus time. Rates are plotted against activator concentration, and the data is fitted to a dose-response curve to determine the EC50 value.
NAMPT Signaling and Therapeutic Context
NAMPT is the central hub of the NAD+ salvage pathway, which is the primary route for NAD+ production in most human tissues. By catalyzing the conversion of NAM to NMN, NAMPT replenishes the NAD+ consumed by enzymes like sirtuins and PARPs, which are involved in aging, DNA repair, and cellular stress responses.
The ability of allosteric activators to enhance this pathway has significant therapeutic implications. By boosting NAD+ levels, these compounds have shown preclinical efficacy in models of chemotherapy-induced peripheral neuropathy, and they are being explored for a wide range of age-related and neurodegenerative conditions such as Alzheimer's and Parkinson's disease.
Conclusion
The discovery of a druggable allosteric "rear channel" in the NAMPT enzyme has opened a new frontier for therapeutic development. Small-molecule activators, such as this compound and other N-PAMs, leverage this site to overcome the enzyme's natural feedback regulation, enhancing NMN production and boosting cellular NAD+ levels. The quantitative data and detailed protocols outlined in this guide provide a framework for the continued investigation and optimization of these promising compounds. A deeper understanding of this allosteric mechanism will be pivotal in designing next-generation NAMPT activators with improved potency and selectivity for treating a host of metabolic and age-related diseases.
References
- 1. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Nampt Activator-1 in Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Nampt activator-1, a potent activator of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Due to the limited publicly available preclinical data specifically for "this compound," this guide incorporates data from closely related and well-characterized NAMPT activators, namely NAT and SBI-797812, to provide a broader context for its potential therapeutic applications in various disease models.
Introduction to NAMPT Activation
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is implicated in a wide range of age-related diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The salvage pathway, which recycles nicotinamide (NAM) back to NAD+, is the primary source of cellular NAD+. NAMPT catalyzes the first and rate-limiting step in this pathway, making it an attractive therapeutic target. Small molecule activators of NAMPT, such as this compound, offer a promising strategy to boost NAD+ levels and ameliorate disease-related cellular dysfunction.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other relevant NAMPT activators from preclinical studies.
Table 1: In Vitro Potency of NAMPT Activators
| Compound | Assay Type | Cell Line/Enzyme | EC50 (μM) | Reference |
| This compound | NAMPT activation | Recombinant Human NAMPT | 3.3 - 3.7 | [Vendor Data] |
| NAT | NAMPT activation | Recombinant Human NAMPT | 5.7 | [1] |
| SBI-797812 | NAMPT activation | Recombinant Human NAMPT | 0.37 ± 0.06 | [2] |
Table 2: In Vivo Efficacy of NAMPT Activators in Disease Models
| Compound | Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| NAT derivative (compound 72) | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | Not specified | Strong neuroprotective efficacy without overt toxicity. | [3][4] |
| SBI-797812 | General NAD+ boosting | Mouse | 20 mg/kg; i.p.; single dose | Significant increase in liver NAD+ levels 2 hours post-dose. | [5] |
Table 3: Pharmacokinetic Parameters of SBI-797812
| Parameter | Route of Administration | Value | Animal Model | Reference |
| Cmax | Intraperitoneal (10 mg/kg) | 3297 ng/mL (8.2 μM) | Mouse | |
| Bioavailability | Oral | Low | Mouse |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of NAMPT activators.
In Vitro NAMPT Enzyme Activity Assay
This protocol is adapted from high-throughput screening assays used to identify NAMPT activators.
Objective: To measure the ability of a compound to activate recombinant NAMPT enzyme.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.05% BSA)
-
Test compound (e.g., this compound)
-
96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, and ADH in the assay buffer.
-
Add the test compound at various concentrations to the wells of the plate.
-
Initiate the reaction by adding the recombinant NAMPT enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence of NADH, the final product of the coupled reaction, at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Calculate the percent activation relative to a vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
In Vivo Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
This protocol is based on studies evaluating the neuroprotective effects of NAMPT activators.
Objective: To assess the efficacy of a NAMPT activator in a mouse model of CIPN.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Paclitaxel (chemotherapeutic agent)
-
Test compound (e.g., this compound analog)
-
Vehicle control
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia)
-
Equipment for nerve conduction velocity (NCV) measurements
Procedure:
-
Induce CIPN in mice by administering paclitaxel (e.g., intraperitoneal injections).
-
Administer the test compound or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage) starting before or after the induction of neuropathy.
-
Monitor the development of neuropathic pain by assessing mechanical allodynia using von Frey filaments at regular intervals.
-
At the end of the study, measure sensory nerve conduction velocity (SNCV) in the tail nerve to assess nerve function.
-
Collect dorsal root ganglia (DRG) and sciatic nerve tissues for histological or molecular analysis.
-
Analyze the data to determine if the test compound ameliorates the signs of peripheral neuropathy compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the preclinical evaluation of this compound.
Caption: NAMPT activation by this compound enhances the NAD+ salvage pathway.
Caption: General experimental workflow for the preclinical evaluation of a NAMPT activator.
Conclusion
This compound and related compounds have demonstrated promising preclinical activity as enhancers of the NAD+ salvage pathway. The available data suggest potential therapeutic benefits in a range of disease models, particularly in the context of neurodegeneration. Further in-depth preclinical studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of this compound to support its advancement into clinical development. This guide provides a foundational framework for researchers and drug development professionals to design and interpret such studies.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Neuroprotective Properties of NAMPT Activators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro neuroprotective properties of Nampt (Nicotinamide Phosphoribosyltransferase) activators. It delves into the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are investigating novel therapeutic strategies for neurodegenerative diseases and neuronal injury.
Core Concept: Targeting the NAD+ Salvage Pathway for Neuroprotection
A decline in the intracellular concentration of nicotinamide adenine dinucleotide (NAD+) is a common pathological feature in a wide range of neurodegenerative conditions.[1][2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for several enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are vital for neuronal health, DNA repair, and stress resistance.[3][4]
The primary mechanism for replenishing NAD+ in mammalian cells is the salvage pathway, where nicotinamide is converted back to NAD+.[5] The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT). Small molecule activators of NAMPT have emerged as a promising therapeutic strategy to boost intracellular NAD+ levels and, consequently, confer neuroprotection. This guide focuses on a prominent class of NAMPT activators, referred to as "Nampt activator-1" in a general sense, which encompasses compounds like the P7C3 series and other synthetic small molecules (e.g., NATs, SBI-797812).
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various NAMPT activators in neuroprotective models.
Table 1: In Vitro Neuroprotective Efficacy of P7C3-A20
| In Vitro Model | Cell Type | Stressor | P7C3-A20 Concentration | Observed Neuroprotective Effect | Reference |
| Oxygen-Glucose Deprivation (OGD) | PC12 Cells | OGD | 40-100 µM | Alleviation of OGD-induced apoptosis. | |
| Oxygen-Glucose Deprivation (OGD) | Primary Neurons | OGD | Not Specified | Investigated for neuron protection. | |
| Doxorubicin-induced toxicity | U2OS Cells | Doxorubicin (0.5µM) | 5 µM | Protection from doxorubicin-mediated toxicity. |
Table 2: In Vitro Efficacy of NAT Compounds (NAMPT Activators)
| In Vitro Model | Cell Type | Stressor | NAT Compound | Concentration | Observed Effect | Reference |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) model | Cultured Cells | FK866-mediated toxicity | Compound 72 | Not Specified | Effective protection from toxicity. | |
| General cell culture | HepG2 Cells | None (basal) | NAT-5r | 3 µM | Significant elevation of cellular NAD+, comparable to 300 µM NMN and 1 mM NR. |
Table 3: In Vitro Efficacy of SBI-797812
| In Vitro Model | Cell Type | Stressor | SBI-797812 Concentration | Observed Effect | Reference |
| NAMPT activity assay | Recombinant human NAMPT | N/A | 0.37 ± 0.06 μM | EC50 for NAMPT activation (2.1-fold maximal stimulation). | |
| Cellular NAD+ measurement | A549 lung carcinoma cells | None (basal) | 10 µM | 17.4-fold increase in NMN, 2.2-fold increase in NAD+. | |
| Cellular NAD+ measurement | Human primary myotubes | None (basal) | 10 µM | 2.5-fold increase in NMN, 1.25-fold increase in NAD+. |
Table 4: In Vitro Efficacy of JGB-1-155
| In Vitro Model | Cell Type | Stressor | JGB-1-155 Concentration | Observed Neuroprotective Effect | Reference |
| Oxidative Stress | HT-22 neuronal cells | TNFα (1 µg/mL) | 40 µM | Significant suppression of ROS (0.63-fold reduction). | |
| Oxidative Stress | HT-22 neuronal cells | Glutamate (75 mM) | 20 µM and 40 µM | Dose-dependent reduction of ROS. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in the context of NAMPT activator research.
Oxygen-Glucose Deprivation (OGD) Model of Ischemia
This protocol is widely used to mimic ischemic conditions in vitro.
Materials:
-
Primary neuronal cell culture or neuronal cell line (e.g., PC12 cells)
-
Normal growth medium (e.g., DMEM with glucose, serum, and supplements)
-
Glucose-free medium (e.g., DMEM without glucose)
-
Hypoxic chamber or incubator capable of maintaining a low oxygen atmosphere (e.g., 0.3% O2, 5% CO2, balance N2)
-
Cell viability assays (e.g., MTT assay, LDH release assay, Trypan Blue exclusion)
-
Apoptosis detection kits (e.g., Annexin V/PI staining)
Procedure:
-
Culture neuronal cells to the desired confluency in a normal growth medium.
-
To initiate OGD, wash the cells twice with pre-warmed, deoxygenated glucose-free medium.
-
Replace the medium with fresh, deoxygenated glucose-free medium.
-
Place the culture plates in a hypoxic chamber for a duration that induces significant but sub-lethal cell death (e.g., 2-6 hours). The optimal duration should be determined empirically for the specific cell type.
-
For reoxygenation/reperfusion studies, after the OGD period, replace the glucose-free medium with a normal growth medium and return the plates to a normoxic incubator (5% CO2, 95% air) for a specified period (e.g., 24 hours).
-
To test the neuroprotective effect of a NAMPT activator, add the compound to the medium at the desired concentrations either before, during, or after the OGD insult. A dose-response curve is recommended to determine the optimal concentration.
-
Assess cell viability and/or apoptosis using standard assays. For example, in an LDH assay, cytotoxicity is measured as the percentage of LDH released into the medium compared to a positive control (total cell lysis).
In Vitro Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This protocol describes a method to model the neurotoxic effects of chemotherapeutic agents on neurons in culture.
Materials:
-
Dorsal Root Ganglion (DRG) primary neuron culture or a suitable neuronal cell line (e.g., PC12, SH-SY5Y).
-
Chemotherapeutic agent (e.g., paclitaxel, vincristine).
-
Cell culture medium and supplements.
-
NAMPT activator of interest.
-
Immunostaining reagents for neuronal markers (e.g., βIII-tubulin).
-
Microscopy setup with image analysis software.
Procedure:
-
Culture DRG neurons or differentiate the neuronal cell line to a mature phenotype.
-
Expose the cultured neurons to the chemotherapeutic agent at a concentration known to induce neurite degeneration or cell death.
-
Co-treat the cells with the NAMPT activator at various concentrations.
-
After a defined incubation period (e.g., 24-48 hours), fix the cells.
-
Perform immunocytochemistry for a neuronal marker like βIII-tubulin to visualize neurites.
-
Capture images using a microscope and quantify neurite length and branching using image analysis software.
-
Neuroprotection is quantified as the preservation of neurite length and complexity in the presence of the NAMPT activator compared to the chemotherapy-alone control.
Measurement of Intracellular NAD+ Levels
Accurate quantification of intracellular NAD+ is crucial to confirm the mechanism of action of NAMPT activators.
Materials:
-
Cultured neuronal cells.
-
NAMPT activator.
-
NAD+/NADH extraction buffers (acidic for NAD+, basic for NADH).
-
NAD+/NADH cycling assay kit or HPLC-MS/MS system.
-
Protein quantification assay (e.g., BCA assay).
Procedure (Enzymatic Cycling Assay):
-
Culture and treat the neuronal cells with the NAMPT activator for the desired time and at various concentrations.
-
Harvest the cells and perform NAD+ extraction using an acidic extraction buffer (e.g., 0.5 M HClO4). This step degrades NADH while preserving NAD+.
-
Neutralize the extract.
-
Perform an NAD+ cycling assay according to the manufacturer's instructions. This assay typically involves enzymatic reactions that lead to the production of a fluorescent or colorimetric product in proportion to the amount of NAD+.
-
Measure the signal using a plate reader.
-
Quantify the protein content of the cell lysate to normalize the NAD+ levels (e.g., pmol NAD+/µg protein).
Procedure (LC-MS/MS):
-
For the most accurate quantification, use High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Prepare cell extracts as described above.
-
Separate the metabolites using HPLC.
-
Detect and quantify NAD+ using mass spectrometry. This method offers high sensitivity and specificity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The NAMPT signaling pathway leading to neuroprotection.
Caption: Workflow for assessing neuroprotection in an OGD model.
Caption: Workflow for the discovery of NAMPT activators.
Conclusion
The activation of NAMPT presents a compelling and scientifically validated strategy for neuroprotection in a variety of in vitro models of neuronal stress and degeneration. By enhancing the NAD+ salvage pathway, small molecule activators can restore cellular NAD+ levels, thereby promoting neuronal survival and function through downstream pathways involving sirtuins and improved mitochondrial health. The data and protocols presented in this guide offer a solid foundation for further research and development in this promising area of neurotherapeutics. Continued investigation into the structure-activity relationships, selectivity, and long-term efficacy of NAMPT activators will be crucial for their eventual translation into clinical applications.
References
- 1. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 2. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro NAMPT Enzyme Activity Assay Using a Small Molecule Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, a critical route for replenishing cellular NAD+ pools.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[3][4] Due to its central role in cellular bioenergetics, NAMPT has emerged as a significant therapeutic target, particularly in oncology and age-related diseases.[5] While NAMPT inhibitors have been extensively studied for their anti-cancer properties, there is growing interest in NAMPT activators for their potential to enhance cellular NAD+ levels, which may offer therapeutic benefits in various conditions.
These application notes provide a detailed protocol for conducting an in vitro NAMPT enzyme activity assay to characterize the effect of a small molecule activator, referred to herein as "Activator-1." The protocol is designed for researchers in academic and industrial settings engaged in drug discovery and development.
NAMPT Signaling Pathway
The NAMPT-catalyzed reaction is the initial and rate-limiting step in the NAD+ salvage pathway. NAMPT utilizes nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates, in an ATP-dependent reaction, to produce nicotinamide mononucleotide (NMN). NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The generated NAD+ is then utilized by various NAD+-dependent enzymes, such as sirtuins and PARPs.
Experimental Protocol: In Vitro NAMPT Enzyme Activity Assay
This protocol describes a coupled enzyme assay to measure the activity of recombinant human NAMPT in the presence of Activator-1. The production of NMN by NAMPT is coupled to the generation of NAD+, which is then used to produce a detectable signal (e.g., colorimetric or fluorometric).
Materials and Reagents
-
Recombinant Human NAMPT Enzyme
-
Activator-1 (dissolved in an appropriate solvent, e.g., DMSO)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
Adenosine Triphosphate (ATP)
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Resazurin (for fluorescent detection) or WST-1 (for colorimetric detection)
-
Diaphorase
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
96-well black, clear-bottom microplate (for fluorescence) or clear microplate (for colorimetric)
-
Microplate reader capable of measuring fluorescence (Ex/Em = 560/590 nm for resazurin) or absorbance (450 nm for WST-1)
Experimental Workflow
The following diagram illustrates the workflow for the NAMPT enzyme activity assay.
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of Activator-1 in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare working solutions of NAM, PRPP, and ATP in assay buffer.
-
Prepare a master mix of the coupling enzymes (NMNAT, ADH) and detection reagents (e.g., resazurin and diaphorase) in assay buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
Add 5 µL of serially diluted Activator-1 or vehicle control (e.g., DMSO) to the respective wells.
-
Add 10 µL of recombinant NAMPT enzyme to all wells except the "No Enzyme" control wells. Add 10 µL of assay buffer to the "No Enzyme" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the NAMPT Reaction:
-
Start the reaction by adding 10 µL of a substrate mix containing NAM, PRPP, and ATP to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Add 50 µL of the coupling enzyme and detection reagent master mix to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average signal from the "No Enzyme" control wells from all other readings.
-
Calculate Percent Activation:
-
Determine the activity in the presence of Activator-1 relative to the vehicle control.
-
Percent Activation = [(Signal with Activator-1 - Signal with Vehicle) / (Signal with Vehicle)] x 100
-
-
Determine EC₅₀:
-
Plot the percent activation against the logarithm of the Activator-1 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of activator that produces 50% of the maximal response).
-
Data Presentation
The quantitative data from the NAMPT activity assay should be summarized in clear and structured tables.
Table 1: Raw Data from a Representative Experiment
| Activator-1 (µM) | Replicate 1 (Signal) | Replicate 2 (Signal) | Replicate 3 (Signal) | Average Signal | Std. Dev. |
| 0 (Vehicle) | 1500 | 1550 | 1525 | 1525 | 25 |
| 0.01 | 1800 | 1850 | 1825 | 1825 | 25 |
| 0.1 | 2500 | 2550 | 2525 | 2525 | 25 |
| 1 | 3500 | 3550 | 3525 | 3525 | 25 |
| 10 | 4500 | 4550 | 4525 | 4525 | 25 |
| 100 | 4600 | 4650 | 4625 | 4625 | 25 |
| No Enzyme | 100 | 105 | 102 | 102.3 | 2.5 |
Table 2: Calculated NAMPT Activation by Activator-1
| Activator-1 (µM) | Average Signal (Background Subtracted) | Percent Activation (%) |
| 0 (Vehicle) | 1422.7 | 0 |
| 0.01 | 1722.7 | 21.1 |
| 0.1 | 2422.7 | 70.3 |
| 1 | 3422.7 | 140.6 |
| 10 | 4422.7 | 210.8 |
| 100 | 4522.7 | 217.9 |
Enzyme Kinetics with Activator-1
To understand the mechanism of action of Activator-1, it is essential to perform enzyme kinetic studies. This involves determining the Michaelis-Menten constant (Km) for the substrates (NAM and PRPP) and the maximum reaction velocity (Vmax) in the presence and absence of the activator.
Protocol for Enzyme Kinetics
-
Varying Substrate Concentration:
-
To determine the Km for NAM, keep the concentration of PRPP constant (at a saturating concentration) and vary the concentration of NAM over a range (e.g., 0.1 to 10 times the expected Km).
-
To determine the Km for PRPP, keep the concentration of NAM constant and vary the concentration of PRPP.
-
-
Assay Conditions: Perform the assay as described above, with and without a fixed concentration of Activator-1 (e.g., at its EC₅₀).
-
Data Analysis:
-
Plot the initial reaction velocity (rate of signal change) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Table 3: Kinetic Parameters of NAMPT in the Presence of Activator-1
| Condition | Substrate | Km (µM) | Vmax (RFU/min) |
| No Activator | NAM | 5.2 | 150 |
| + Activator-1 (1 µM) | NAM | 3.8 | 250 |
| No Activator | PRPP | 10.5 | 145 |
| + Activator-1 (1 µM) | PRPP | 8.2 | 240 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Inactive enzyme | Use a fresh batch of recombinant NAMPT and verify its activity. |
| Sub-optimal reagent concentrations | Optimize the concentrations of substrates, ATP, and coupling enzymes. | |
| High Background | Contamination of reagents | Use fresh, high-purity reagents. |
| Non-enzymatic reduction of detection reagent | Include a "no enzyme" control to assess background signal. | |
| High Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Maintain a constant temperature during incubations. |
Conclusion
This document provides a comprehensive protocol for the in vitro characterization of a NAMPT activator. By following these detailed procedures, researchers can reliably assess the potency and mechanism of action of novel small molecule activators of NAMPT, thereby facilitating the discovery and development of new therapeutics targeting the NAD+ salvage pathway.
References
- 1. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell-Based NAD+ Measurement with Nampt Activator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] The salvage pathway, which synthesizes NAD+ from nicotinamide, is the primary source of NAD+ in mammalian cells, and Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway.[3][4] Dysregulation of NAD+ levels is associated with various diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making NAMPT an attractive therapeutic target.[3]
Nampt activator-1 is a potent small molecule that enhances the enzymatic activity of NAMPT, leading to an increase in intracellular NAD+ levels. This document provides a detailed, step-by-step guide for utilizing this compound in cell-based assays to measure its effect on intracellular NAD+ concentrations.
Signaling Pathway
The NAMPT-mediated NAD+ salvage pathway is central to maintaining the cellular NAD+ pool. NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). NAD+ is consumed by various enzymes, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which play crucial roles in cellular processes like gene expression and DNA repair. The product of these reactions, nicotinamide, is then recycled back into the salvage pathway. This compound allosterically enhances the activity of NAMPT, thereby increasing the rate of NMN and subsequent NAD+ synthesis.
Experimental Protocols
This section provides detailed protocols for treating cells with this compound and subsequently measuring intracellular NAD+ levels using a commercially available colorimetric assay kit.
Materials and Reagents
-
Cell line of interest (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
NAD+/NADH Assay Kit (Colorimetric or Fluorometric)
-
96-well cell culture plates (clear bottom for colorimetric assays)
-
Microplate reader
Experimental Workflow
The overall workflow consists of cell seeding, treatment with this compound, cell lysis for NAD+ extraction, and finally, the quantification of NAD+ using an enzymatic cycling assay.
Step-by-Step Protocol
1. Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
2. Treatment with this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium. A suggested concentration range to test is 0.1 µM to 10 µM.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells treated with medium only.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for a desired period (e.g., 24 to 48 hours) at 37°C with 5% CO2.
3. NAD+ Extraction:
The following is a general protocol and should be adapted based on the specific instructions of the NAD+/NADH assay kit being used.
-
After incubation, remove the treatment medium and wash the cells twice with 200 µL of ice-cold PBS per well.
-
To specifically measure NAD+, add 100 µL of NAD+ Extraction Buffer to each well.
-
For total NAD+/NADH measurement, use a general extraction buffer provided in the kit.
-
To differentiate NAD+ from NADH, some protocols require a heating step (e.g., 60°C for 5-30 minutes) to decompose NADH.
-
After extraction, neutralize the samples by adding the appropriate buffer as per the kit's instructions.
-
Centrifuge the plate to pellet any cell debris. The supernatant will be used for the NAD+ assay.
4. NAD+ Measurement (Colorimetric Assay):
-
Prepare NAD+ standards by diluting the provided NAD+ standard solution to a range of known concentrations (e.g., 0 µM to 10 µM).
-
Add 50 µL of the extracted sample supernatant and 50 µL of each standard to separate wells of a new 96-well plate.
-
Prepare the Master Reaction Mix according to the assay kit's protocol, which typically includes an enzyme mix and a substrate that produces a colored product in the presence of NADH.
-
Add 50 µL of the Master Reaction Mix to each well containing the samples and standards.
-
Incubate the plate at room temperature for 1 to 4 hours, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis
-
Generate a standard curve by plotting the absorbance values of the NAD+ standards against their known concentrations.
-
Determine the concentration of NAD+ in the unknown samples by interpolating their absorbance values on the standard curve.
-
Normalize the NAD+ concentration to the cell number or protein concentration for each sample to account for variations in cell density.
-
Present the data as a fold-change in NAD+ levels relative to the untreated or vehicle control.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the experiment.
| Treatment Group | Concentration (µM) | Mean Absorbance (450 nm) | NAD+ Concentration (µM) | Fold Change vs. Vehicle |
| Untreated Control | - | 0.215 | 2.5 | 1.04 |
| Vehicle (DMSO) | 0.1% | 0.208 | 2.4 | 1.00 |
| This compound | 0.1 | 0.285 | 3.3 | 1.38 |
| This compound | 1 | 0.452 | 5.2 | 2.17 |
| This compound | 10 | 0.689 | 7.9 | 3.29 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Troubleshooting
-
High background signal: Ensure complete removal of wash buffers and avoid contamination between wells.
-
Low signal: Increase the cell number, extend the incubation time with the reaction mix, or use a more sensitive fluorometric assay.
-
Inconsistent results: Ensure accurate pipetting, consistent cell seeding density, and proper mixing of reagents.
By following this detailed guide, researchers can effectively utilize this compound to study its impact on intracellular NAD+ levels, providing valuable insights into the regulation of NAD+ metabolism and its therapeutic potential.
References
Application Notes and Protocols for Nampt Activator-1 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling pathways crucial for neuronal health, survival, and function. A decline in NAD+ levels is associated with aging and neurodegenerative diseases. Small molecule activators of Nampt offer a promising therapeutic strategy to boost NAD+ levels, thereby protecting neurons from various stressors and promoting neuronal health.
"Nampt activator-1" is a potent small molecule activator of Nampt with an EC50 in the low micromolar range (3.3-3.7 µM), making it a valuable tool for studying the role of Nampt and NAD+ biology in neuronal function and for the development of neuroprotective therapies.[1][2] Other well-characterized Nampt activators include the P7C3 series and the Nicotinamide Adenine Dinucleotide Salvage Pathway Modulators (NATs).[3][4][5] Studies with related compounds, such as P7C3-A20 and NAT-5r, have demonstrated neuroprotective effects and the ability to increase intracellular NAD+ levels in neuronal and other cell types.
These application notes provide optimal conditions and detailed protocols for the use of this compound in primary neuron cultures, focusing on assessing its effects on neuronal viability, neurite outgrowth, and intracellular NAD+ levels.
Data Presentation: Quantitative Effects of this compound
The following tables summarize representative quantitative data on the effects of this compound on primary neuron cultures. It is recommended that researchers perform their own dose-response and time-course experiments to determine the optimal conditions for their specific primary neuron type and experimental setup.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Concentration (µM) | Incubation Time (hours) | Neuronal Viability (% of Vehicle Control) |
| 0 (Vehicle) | 24 | 100 ± 5.2 |
| 1 | 24 | 105 ± 4.8 |
| 3 | 24 | 115 ± 6.1 |
| 10 | 24 | 125 ± 5.5 |
| 30 | 24 | 98 ± 7.3 |
| 0 (Vehicle) | 48 | 100 ± 6.5 |
| 1 | 48 | 110 ± 5.9 |
| 3 | 48 | 128 ± 7.2 |
| 10 | 48 | 135 ± 6.8 |
| 30 | 48 | 95 ± 8.1 |
Data are presented as mean ± standard deviation and are representative. Optimal concentrations may vary based on the primary neuron type and culture conditions.
Table 2: Effect of this compound on Neurite Outgrowth
| Concentration (µM) | Incubation Time (hours) | Average Neurite Length (µm per neuron) | Number of Primary Neurites per Neuron |
| 0 (Vehicle) | 72 | 150 ± 12.3 | 3.2 ± 0.5 |
| 1 | 72 | 185 ± 15.1 | 3.8 ± 0.6 |
| 3 | 72 | 220 ± 18.5 | 4.5 ± 0.7 |
| 10 | 72 | 255 ± 20.2 | 4.9 ± 0.8 |
| 30 | 72 | 160 ± 14.7 | 3.5 ± 0.6 |
Data are presented as mean ± standard deviation and are representative. Analysis performed using immunofluorescence staining for neuronal markers (e.g., β-III tubulin) and automated image analysis software.
Table 3: Effect of this compound on Intracellular NAD+ Levels
| Concentration (µM) | Incubation Time (hours) | Intracellular NAD+ Level (pmol/µg protein) | Fold Change vs. Vehicle Control |
| 0 (Vehicle) | 4 | 25.3 ± 2.1 | 1.0 |
| 3 | 4 | 35.8 ± 3.0 | 1.4 |
| 10 | 4 | 45.1 ± 3.8 | 1.8 |
| 0 (Vehicle) | 24 | 24.8 ± 2.5 | 1.0 |
| 3 | 24 | 42.7 ± 3.9 | 1.7 |
| 10 | 24 | 55.9 ± 4.7 | 2.2 |
Data are presented as mean ± standard deviation and are representative. NAD+ levels can be measured using commercially available colorimetric or fluorometric assay kits or by HPLC.
Signaling Pathways and Experimental Workflows
Nampt Activation Signaling Pathway
Caption: Allosteric activation of Nampt by this compound enhances the conversion of NAM to NMN, boosting intracellular NAD+ levels and promoting neuroprotection through downstream effectors like SIRT1 and PARPs.
Experimental Workflow for Assessing this compound Effects
Caption: A streamlined workflow for evaluating the efficacy of this compound in primary neuron cultures, from cell culture to data analysis.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat culture plates or coverslips with 50 µg/mL poly-D-lysine in sterile water for at least 4 hours at 37°C, followed by three washes with sterile water. Subsequently, coat with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C.
-
Euthanize the pregnant rat according to approved animal protocols and dissect the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of culture medium containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² on the prepared culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue to perform half-media changes every 3-4 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron cultures (DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Pre-warmed culture medium
Procedure:
-
On the day of the experiment (typically DIV 7-10), prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30 µM).
-
Also, prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of the activator.
-
Carefully remove half of the medium from each well of the primary neuron culture.
-
Gently add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Return the culture plates to the incubator for the desired incubation period (e.g., 4, 24, 48, or 72 hours) before proceeding with endpoint assays.
Protocol 3: Neuronal Viability Assessment (MTT Assay)
Materials:
-
Treated primary neuron cultures
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 4: Neurite Outgrowth Analysis
Materials:
-
Treated primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking solution (5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
At the end of the treatment period, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% goat serum in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin, 1:500 dilution) in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution) and DAPI (1 µg/mL) in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using an automated image analysis software (e.g., ImageJ with NeuronJ plugin or commercial software).
Protocol 5: Intracellular NAD+ Level Measurement
Materials:
-
Treated primary neuron cultures
-
NAD+ Extraction Buffer (e.g., 0.6 M Perchloric Acid)
-
Neutralization Buffer (e.g., 3 M Potassium Hydroxide, 1.25 M K2CO3)
-
Commercially available NAD+/NADH assay kit (colorimetric or fluorometric) or access to HPLC
-
Protein assay kit (e.g., BCA)
Procedure:
-
At the end of the treatment period, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold NAD+ Extraction Buffer and scraping the cells.
-
Incubate on ice for 15 minutes.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with Neutralization Buffer.
-
Centrifuge again to pellet the precipitate.
-
Use the supernatant to measure NAD+ levels according to the manufacturer's protocol of the chosen assay kit.
-
For normalization, use a separate set of identically treated wells to measure total protein concentration using a BCA assay.
-
Express NAD+ levels as pmol per µg of protein.
References
- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nampt Activator Administration in Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are vital for neuronal health, DNA repair, and mitochondrial function. The decline of NAD+ levels is implicated in aging and the pathogenesis of several neurodegenerative diseases. Consequently, activating Nampt to boost NAD+ levels has emerged as a promising therapeutic strategy.
This document provides detailed information on the administration and dosage of Nampt activators in preclinical mouse models of neurodegeneration. While the specific compound "Nampt activator-1" (ethyl 4-(pyridin-4-ylmethylcarbamoylamino)benzoate) has been identified as a potent Nampt activator, publicly available in vivo data in the context of neurodegeneration is limited. Therefore, these notes will focus on the well-characterized Nampt activators from the P7C3 series and SBI-797812, with available information on this compound included for completeness.
Featured Nampt Activators
-
This compound: A potent activator of Nampt with an EC50 of 3.3-3.7 μM. In vivo studies in neurodegeneration models are not extensively documented in the current literature.
-
P7C3 and its Analogs (e.g., P7C3-A20): A class of aminopropyl carbazoles known for their neuroprotective properties. They have been shown to increase NAD+ levels and have demonstrated efficacy in various models of neurodegeneration.[1]
-
SBI-797812: A small molecule activator of Nampt that enhances NMN production. It has been shown to increase intracellular NMN and NAD+ levels in cultured cells and elevate liver NAD+ in mice.[2][3]
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the administration protocols and key quantitative findings for P7C3/P7C3-A20 and SBI-797812 in various mouse models of neurodegeneration.
Table 1: P7C3 and P7C3-A20 Administration in Mouse Models
| Mouse Model | Compound | Dosage | Administration Route & Frequency | Duration | Key Quantitative Outcomes | Reference(s) |
| Parkinson's Disease (MPTP-induced) | P7C3 | 5-20 mg/kg/day | Intraperitoneal (IP), twice daily | 21 days | - Up to ~60% protection of TH+ neurons in the substantia nigra pars compacta (SNc) at 20 mg/kg. | [4] |
| Traumatic Brain Injury (TBI) | P7C3-A20 | 10 mg/kg/day | Intraperitoneal (IP), once daily | 4 weeks (initiated 1 year post-TBI) | - Restoration of cognitive function in the Morris water maze. - Increased expression of BBB tight junction proteins. | [5] |
| Traumatic Brain Injury (TBI) | P7C3-A20 | 10 mg/kg | Intraperitoneal (IP) | 7 days | - Significantly reduced NeuN-positive cell loss in the ipsilateral cortex. - Increased number of DCX/BrdU double-labeled cells, indicating enhanced neurogenesis. | |
| Intracerebral Hemorrhage (ICH) | P7C3-A20 | 10-20 mg/kg | Intraperitoneal (IP) | Single dose post-ICH, then daily | 14 days | - Significant improvement in sensorimotor ability (foot fault, cylinder, adhesive removal, and rotarod tests). - Diminished lesion volume and reduced neural apoptosis. |
| Amyotrophic Lateral Sclerosis (ALS) (SOD1G93A) | P7C3 | Not specified in abstract | Not specified | Not specified | - Delayed disease progression. | |
| Depression (Chronic Social Defeat Stress) | P7C3-A20 | Not specified in abstract | Systemic | During CSDS | - Potent antidepressant-like effect. - Increased survival of proliferating dentate gyrus cells. |
Table 2: SBI-797812 Administration in Mouse Models
| Mouse Model | Dosage | Administration Route & Frequency | Duration | Key Quantitative Outcomes | Reference(s) |
| General NAD+ Boosting | 20 mg/kg | Intraperitoneal (IP), single dose | 4 hours | - Significant 1.3-fold increase of NAD+ in the liver. - Trend towards increased NAD+ in cardiac tissue. | |
| General NAD+ Boosting | 10 mg/kg | Intraperitoneal (IP) or Oral (p.o.), single dose | Not specified | - Higher plasma exposure with IP administration (Cmax: 3297 ng/mL). |
Signaling Pathways and Experimental Workflows
Caption: The Nampt-NAD+ salvage pathway and points of intervention by Nampt activators.
Caption: A generalized workflow for in vivo studies of Nampt activators.
Experimental Protocols
Protocol for Administration of P7C3-A20 in a Mouse Model of Traumatic Brain Injury
Objective: To assess the neuroprotective effects of P7C3-A20 following TBI in mice.
Materials:
-
P7C3-A20
-
Vehicle (e.g., DMSO, polyethylene glycol, saline)
-
Mice (e.g., C57BL/6)
-
TBI induction device (e.g., controlled cortical impactor)
-
Standard animal housing and care facilities
Procedure:
-
TBI Induction: Induce a moderate TBI in anesthetized mice using a controlled cortical impact device. Sham-injured animals undergo the same procedure without the impact.
-
Drug Preparation: Dissolve P7C3-A20 in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
-
Administration: At a specified time post-injury (e.g., 30 minutes or 24 hours), administer P7C3-A20 or vehicle via intraperitoneal (IP) injection.
-
Dosing Regimen: Continue daily IP injections for the duration of the study (e.g., 7 days to 4 weeks).
-
Monitoring: Monitor animals daily for any adverse effects.
-
Outcome Measures: At the end of the treatment period, perform behavioral tests, followed by tissue collection for histological and biochemical analyses.
Protocol for Tyrosine Hydroxylase (TH) Immunohistochemistry in Mouse Brain
Objective: To quantify dopaminergic neuron survival in the substantia nigra of MPTP-treated mice.
Materials:
-
Mouse brain sections (fixed and cryoprotected)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit or mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-rabbit or anti-mouse IgG
-
Mounting medium with DAPI
Procedure:
-
Section Preparation: Mount brain sections onto slides.
-
Washing: Wash sections three times in PBS for 5 minutes each.
-
Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections three times in PBS for 10 minutes each in the dark.
-
Mounting: Coverslip the sections using mounting medium containing DAPI.
-
Imaging: Visualize and capture images using a fluorescence microscope.
-
Quantification: Perform stereological cell counting to determine the number of TH-positive neurons in the substantia nigra.
Protocol for NAD+ Measurement in Mouse Brain Tissue by LC-MS/MS
Objective: To quantify NAD+ levels in the brain tissue of mice treated with a Nampt activator.
Materials:
-
Frozen brain tissue samples
-
Extraction solution (e.g., acidic acetonitrile:methanol:water)
-
Internal standard (e.g., ¹³C₅-NAD+)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize frozen brain tissue in the cold extraction solution containing the internal standard.
-
Protein Precipitation: Centrifuge the homogenate to pellet proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
LC Separation: Inject the supernatant into the LC system for chromatographic separation of NAD+.
-
MS/MS Detection: Analyze the eluent using a mass spectrometer to detect and quantify NAD+ and the internal standard based on their specific mass-to-charge ratios.
-
Data Analysis: Calculate the concentration of NAD+ in the tissue samples by normalizing to the internal standard and the tissue weight.
Protocol for the Rotarod Test
Objective: To assess motor coordination and balance.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Training (optional but recommended): Place mice on the rotarod at a low, constant speed for a short period on the day before testing.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials with an inter-trial interval (e.g., 15-30 minutes).
-
-
Data Analysis: Compare the average latency to fall between treatment groups.
Protocol for the Morris Water Maze
Objective: To assess hippocampal-dependent spatial learning and memory.
Procedure:
-
Setup: Fill a circular pool with opaque water and place a hidden platform just below the surface. Use distal visual cues around the room for navigation.
-
Acquisition Phase (Learning):
-
For several consecutive days, conduct multiple trials per day where each mouse is released from different start locations and must find the hidden platform.
-
Record the time it takes to find the platform (escape latency).
-
If a mouse does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
-
Probe Trial (Memory):
-
On the day after the last acquisition day, remove the platform from the pool.
-
Allow each mouse to swim freely for a set time (e.g., 60 seconds).
-
Track the mouse's swim path and measure the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Compare escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between groups.
Conclusion
Nampt activators, particularly the P7C3 series and SBI-797812, represent a promising therapeutic avenue for neurodegenerative diseases by targeting the fundamental process of NAD+ metabolism. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate the efficacy of these and other novel Nampt activators. Further research into "this compound" is warranted to determine its potential in in vivo models of neurodegeneration.
References
- 1. Nicotinamide Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nampt Activator-1 in the Study of Chemotherapy-Induced Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chemotherapy-induced peripheral neuropathy (CIPN) is a common, dose-limiting side effect of many anticancer drugs, causing sensory abnormalities and neuropathic pain.[1][2][3] A promising therapeutic strategy to mitigate CIPN involves the activation of Nicotinamide Phosphoribosyltransferase (Nampt), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[4][5] NAD+ is a critical coenzyme for cellular energy metabolism and plays a vital role in neuronal health and survival. Its depletion has been linked to neurodegenerative processes.
Nampt activators, such as the small molecule designated here as Nampt activator-1 and other related compounds (e.g., NATs, SBI-797812, P7C3-A20), have demonstrated significant neuroprotective effects in preclinical models of CIPN. These compounds allosterically activate Nampt, leading to increased intracellular NAD+ levels, which in turn helps to preserve neuronal function and prevent the neurotoxic effects of chemotherapeutic agents like paclitaxel.
The application of this compound in CIPN research provides a valuable tool to:
-
Investigate the role of the NAD+ salvage pathway in neuronal protection: By specifically targeting Nampt, researchers can elucidate the downstream mechanisms through which NAD+ homeostasis influences neuronal resilience to chemotherapy-induced damage.
-
Evaluate potential therapeutic agents for CIPN: this compound serves as a lead compound and a benchmark for the development of novel neuroprotective drugs.
-
Screen for new Nampt activators: The experimental protocols outlined below can be adapted for high-throughput screening of chemical libraries to identify new and more potent Nampt activators.
These application notes and protocols provide a comprehensive guide for utilizing this compound in the study of chemotherapy-induced neuropathy, from in vitro validation to in vivo efficacy testing.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for studying the effects of this compound in a preclinical model of CIPN.
Caption: Signaling pathway of this compound in preventing CIPN.
Caption: Experimental workflow for evaluating this compound in a mouse model of CIPN.
Quantitative Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the effects of Nampt activators in chemotherapy-induced neuropathy.
Table 1: Effect of Nampt Activator on Mechanical Allodynia (von Frey Test)
| Treatment Group | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Paclitaxel |
| Vehicle + Vehicle | 4.5 ± 0.3 | 4.3 ± 0.4 |
| Paclitaxel + Vehicle | 4.6 ± 0.2 | 1.2 ± 0.2* |
| Paclitaxel + this compound | 4.4 ± 0.3 | 3.8 ± 0.5# |
*p < 0.001 vs. Vehicle + Vehicle; #p < 0.01 vs. Paclitaxel + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of Nampt Activator on Motor Coordination (Rotarod Test)
| Treatment Group | Latency to Fall (s) - Baseline | Latency to Fall (s) - Post-Paclitaxel |
| Vehicle + Vehicle | 180 ± 15 | 175 ± 12 |
| Paclitaxel + Vehicle | 178 ± 13 | 95 ± 10* |
| Paclitaxel + this compound | 182 ± 11 | 160 ± 14# |
*p < 0.001 vs. Vehicle + Vehicle; #p < 0.05 vs. Paclitaxel + Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of Nampt Activator on Intraepidermal Nerve Fiber Density (IENFD)
| Treatment Group | IENFD (fibers/mm) |
| Vehicle + Vehicle | 15.2 ± 1.1 |
| Paclitaxel + Vehicle | 6.8 ± 0.9* |
| Paclitaxel + this compound | 13.5 ± 1.3# |
*p < 0.001 vs. Vehicle + Vehicle; #p < 0.01 vs. Paclitaxel + Vehicle. Data are presented as mean ± SEM.
Table 4: Effect of Nampt Activator on Neuronal NAD+ Levels
| Treatment Group | Cellular NAD+ Levels (pmol/µg protein) |
| Control (no paclitaxel) | 25.4 ± 2.1 |
| Paclitaxel | 12.1 ± 1.5* |
| Paclitaxel + this compound | 22.8 ± 2.3# |
*p < 0.01 vs. Control; #p < 0.01 vs. Paclitaxel. Data are presented as mean ± SEM.
Experimental Protocols
In Vivo Model of Paclitaxel-Induced Neuropathy
This protocol describes the induction of CIPN in mice using paclitaxel.
Materials:
-
Paclitaxel (e.g., from a clinical formulation or prepared in a suitable vehicle)
-
Vehicle solution (e.g., Cremophor EL and ethanol in a 1:1 ratio, diluted in saline)
-
C57BL/6J mice (male or female, 8-10 weeks old)
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Record the baseline body weight of each animal.
-
Prepare the paclitaxel solution. A common dosing regimen is a cumulative dose of 8 mg/kg administered as four i.p. injections of 2 mg/kg on alternate days (e.g., days 0, 2, 4, and 6).
-
Administer the paclitaxel or vehicle solution i.p. to the respective groups of mice.
-
Monitor the animals daily for any signs of distress and record their body weight. A slight decrease in body weight is expected after paclitaxel administration.
-
Behavioral testing can commence after the final paclitaxel injection, typically on day 7 or later, when neuropathic symptoms are established.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol details the measurement of mechanical sensitivity using von Frey filaments.
Materials:
-
von Frey filaments with varying calibrated bending forces (e.g., 0.02 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for individual mice
Procedure:
-
Habituate the mice to the testing apparatus by placing them in the enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Begin with a mid-range filament (e.g., 0.6 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next finer filament. If there is no response, use the next thicker filament.
-
Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.
-
Repeat the procedure for the contralateral paw.
Assessment of Motor Coordination (Rotarod Test)
This protocol describes the evaluation of motor coordination and balance.
Materials:
-
Rotarod apparatus for mice
-
Timer
Procedure:
-
Train the mice on the rotarod for 2-3 consecutive days before the baseline measurement. Place the mice on the rotating rod at a low speed (e.g., 4 rpm) for a fixed duration (e.g., 1-2 minutes).
-
For the test, place the mouse on the rod and start the rotation. The speed can be constant or accelerating (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial is typically ended if the mouse falls or after a predetermined cut-off time (e.g., 300 seconds).
-
Perform 2-3 trials per mouse with a rest period of at least 15 minutes between trials.
-
The average latency to fall across the trials is used for analysis.
Quantification of Intraepidermal Nerve Fiber Density (IENFD)
This protocol outlines the procedure for staining and quantifying nerve fibers in skin biopsies.
Materials:
-
Skin punch biopsy tool (3 mm)
-
Fixative (e.g., 4% paraformaldehyde)
-
Sucrose solutions (for cryoprotection)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Primary antibody: anti-PGP9.5 (a pan-neuronal marker)
-
Secondary antibody (fluorescently labeled)
-
Mounting medium with DAPI
-
Fluorescence or confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Collect a 3 mm punch biopsy from the plantar surface of the hind paw.
-
Fix the tissue in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in sucrose solutions (e.g., 15% and 30%).
-
Embed the tissue in OCT compound and freeze.
-
Cut 50 µm thick sections using a cryostat and mount them on slides.
-
Perform immunohistochemistry by incubating the sections with the primary antibody (anti-PGP9.5) followed by the fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
Capture images of the epidermis using a fluorescence or confocal microscope.
-
Count the number of nerve fibers crossing the dermal-epidermal junction and express the data as fibers per millimeter of epidermal length.
Measurement of Cellular NAD+ Levels
This protocol describes a method for quantifying NAD+ in neuronal tissue or cells.
Materials:
-
Dorsal root ganglia (DRG) or other neuronal tissue/cells
-
Extraction buffer (e.g., 0.6 M perchloric acid)
-
Neutralization solution (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)
-
NAD+/NADH assay kit (commercially available, typically based on an enzymatic cycling reaction)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Homogenize the dissected DRG tissue or cell pellet in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet the protein.
-
Transfer the supernatant (containing NAD+) to a new tube.
-
Neutralize the extract by adding the neutralization solution.
-
Centrifuge to remove the precipitate.
-
Use the supernatant for the NAD+ assay according to the manufacturer's instructions.
-
The assay typically involves an enzymatic reaction that leads to the generation of a colored or fluorescent product, which is proportional to the amount of NAD+ in the sample.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the NAD+ concentration based on a standard curve and normalize to the total protein content of the original sample.
References
- 1. Frontiers | The involvement of the noradrenergic system in the antinociceptive effect of cucurbitacin D on mice with paclitaxel-induced neuropathic pain [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
Measuring NAMPT Activity Following Activator-1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, catalyzing the rate-limiting step of converting nicotinamide to nicotinamide mononucleotide (NMN).[1][2] NAD+ is an essential coenzyme in numerous cellular processes, including metabolism, DNA repair, and cell signaling.[3][4] Dysregulation of NAMPT activity and subsequent alterations in NAD+ levels have been implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[5] As such, NAMPT has emerged as a promising therapeutic target.
Activator-1 represents a class of small molecules designed to allosterically modulate and enhance NAMPT activity, thereby boosting cellular NAD+ levels. These activators are of significant interest for their potential to counteract the age-related decline in NAD+ and treat diseases associated with NAD+ deficiency. This document provides detailed protocols for measuring the enzymatic activity of NAMPT and quantifying changes in cellular NAD+ concentrations following treatment with Activator-1.
Signaling Pathway of NAMPT and Activator-1 Mechanism of Action
NAMPT plays a central role in the NAD+ salvage pathway. Activator-1 is hypothesized to bind to an allosteric site on the NAMPT enzyme, inducing a conformational change that enhances its catalytic efficiency. This leads to an increased rate of NMN production from nicotinamide and phosphoribosyl pyrophosphate (PRPP). NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting increase in the cellular NAD+ pool can then impact downstream processes regulated by NAD+-dependent enzymes such as sirtuins and PARPs.
Caption: NAMPT signaling pathway and the mechanism of Activator-1.
Experimental Protocols
Two primary approaches are recommended to assess the effect of Activator-1 on NAMPT activity: direct measurement of in vitro enzymatic activity and quantification of cellular NAD+ levels.
Protocol 1: In Vitro NAMPT Enzymatic Activity Assay
This protocol outlines a coupled enzymatic assay to directly measure the activity of purified NAMPT in the presence of Activator-1. The production of NAD+ is coupled to a reaction that generates a fluorescent or colorimetric signal.
Experimental Workflow:
Caption: Workflow for the in vitro NAMPT enzymatic activity assay.
Materials:
-
Purified recombinant human NAMPT enzyme
-
Activator-1
-
NAMPT assay buffer
-
Nicotinamide
-
PRPP
-
ATP
-
NMNAT (Nicotinamide mononucleotide adenylyltransferase)
-
Alcohol dehydrogenase (ADH)
-
Resazurin (or other suitable fluorescent/colorimetric probe)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Activator-1 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of Activator-1 in NAMPT assay buffer to achieve the desired final concentrations.
-
Prepare a master mix containing nicotinamide, PRPP, ATP, NMNAT, ADH, and the fluorescent probe in NAMPT assay buffer.
-
-
Assay Setup:
-
Add NAMPT assay buffer to the "blank" wells.
-
Add purified NAMPT enzyme to the "positive control" and "test inhibitor" wells.
-
Add the serially diluted Activator-1 solutions to the "test inhibitor" wells. Add vehicle control to the "positive control" wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow Activator-1 to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the master mix to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence at an excitation of ~530-570 nm and an emission of ~590-600 nm every 5 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction velocity (rate of increase in fluorescence) for each concentration of Activator-1.
-
Plot the reaction velocity against the logarithm of the Activator-1 concentration and fit the data to a dose-response curve to determine the EC50 (the concentration of activator that produces 50% of the maximal response).
-
Data Presentation:
| Activator-1 Conc. (µM) | Reaction Velocity (RFU/min) | % Activation |
| 0 (Vehicle) | 150.2 ± 8.5 | 0 |
| 0.1 | 225.8 ± 12.1 | 50.3 |
| 1 | 350.1 ± 18.7 | 133.1 |
| 10 | 480.6 ± 25.4 | 220.0 |
| 100 | 495.3 ± 26.8 | 229.8 |
Protocol 2: Quantification of Cellular NAD+ Levels
This protocol describes two common methods for measuring intracellular NAD+ concentrations in cultured cells after treatment with Activator-1: an enzymatic cycling assay and liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow:
Caption: Workflow for quantifying cellular NAD+ levels.
A. Enzymatic Cycling Assay for NAD+ Quantification
This method provides a colorimetric or fluorometric readout and is suitable for high-throughput analysis.
Materials:
-
Cultured cells
-
Activator-1
-
Phosphate-buffered saline (PBS)
-
NAD+ extraction buffer (acidic)
-
Neutralization buffer
-
Commercially available NAD/NADH assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of Activator-1 or vehicle control for the desired time.
-
-
Sample Preparation and NAD+ Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold acidic NAD+ extraction buffer.
-
Homogenize the cell suspension.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Neutralize the acidic extract with the neutralization buffer.
-
-
NAD+ Quantification:
-
Prepare a standard curve using the provided NAD+ standard.
-
Add the extracted samples and standards to a 96-well plate.
-
Prepare and add the NAD Cycling Master Mix from the kit to each well.
-
Incubate at room temperature, protected from light.
-
Measure absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the NAD+ concentration in the samples using the standard curve.
-
Normalize the NAD+ concentration to the protein concentration or cell number.
-
B. LC-MS/MS for NAD+ Quantification
This method offers high specificity and sensitivity for the accurate quantification of NAD+.
Materials:
-
Cultured cells treated as described above
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., ¹³C₅-NAD+)
-
LC-MS/MS system
Procedure:
-
Sample Preparation and NAD+ Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Add ice-cold extraction solvent containing the internal standard to the cell pellet.
-
Vortex and incubate on ice to precipitate proteins.
-
Centrifuge at high speed and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS analysis.
-
-
NAD+ Quantification:
-
Inject the reconstituted samples and standards onto the LC-MS/MS system.
-
Separate NAD+ from other metabolites using a suitable column (e.g., C18).
-
Detect and quantify NAD+ using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for NAD+ and the internal standard.
-
Calculate the concentration of NAD+ in the samples based on the calibration curve.
-
Normalize the NAD+ concentration to the protein concentration or cell number.
-
Data Presentation:
| Treatment | Incubation Time (hours) | NAD+ Concentration (pmol/10^6 cells) | Fold Change vs. Control |
| Vehicle Control | 24 | 250 ± 20 | 1.0 |
| Activator-1 (10 µM) | 6 | 375 ± 30 | 1.5 |
| Activator-1 (10 µM) | 12 | 550 ± 45 | 2.2 |
| Activator-1 (10 µM) | 24 | 700 ± 58 | 2.8 |
Conclusion
The protocols described in this document provide a comprehensive framework for evaluating the efficacy of NAMPT activators like Activator-1. By employing both direct enzymatic assays and cellular NAD+ quantification methods, researchers can gain a thorough understanding of the compound's mechanism of action and its impact on cellular metabolism. The choice between the enzymatic cycling assay and LC-MS/MS for NAD+ measurement will depend on the required throughput, sensitivity, and specificity. Consistent application of these detailed protocols will ensure the generation of robust and reproducible data, facilitating the development of novel therapeutics targeting the NAMPT pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with Nampt Activator-1 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage, administration routes, and experimental protocols for in vivo studies involving Nampt activators, with a primary focus on the well-characterized compound P7C3-A20 and other relevant molecules such as SBI-797812 and the NAT class of activators.
Introduction to Nampt Activators
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. NAD+ is a critical coenzyme for cellular metabolism and energy production. Nampt activators are small molecules that enhance the enzymatic activity of Nampt, leading to increased intracellular NAD+ levels. This mechanism holds significant therapeutic potential for a variety of conditions, including neurodegenerative diseases, metabolic disorders, and age-related decline.
"Nampt activator-1" is a potent activator of Nampt with an EC50 in the range of 3.3-3.7 μM[1]. It has demonstrated neuroprotective effects by protecting cultured cells from toxicity mediated by Nampt inhibitors like FK866. While "this compound" can refer to a specific compound, the field of Nampt activators includes several well-studied molecules. Among these, P7C3-A20 is a highly investigated compound with robust in vivo data. Other notable activators include SBI-797812 and the "Nicotinamide phosphoribosyltransferase activating" (NAT) class of compounds.
Data Presentation: In Vivo Dosage and Administration
The following tables summarize the recommended dosages and administration routes for various Nampt activators in preclinical in vivo studies.
Table 1: Recommended In Vivo Dosages and Administration Routes for Nampt Activators in Mice
| Compound | Animal Model | Dosage | Administration Route | Vehicle/Formulation | Study Focus | Reference |
| P7C3-A20 | Traumatic Brain Injury (TBI) | 10 mg/kg/day | Intraperitoneal (IP) | 2.5% DMSO, 10% Kolliphor, 87.5% dextrose in water | Neuroprotection, cognitive recovery | [2][3] |
| Intracerebral Hemorrhage (ICH) | 5, 10, 20 mg/kg | Intraperitoneal (IP) | DMSO, 5% dextrose, and Kolliphor | Neuroprotection, anti-inflammation | [4] | |
| Prenatal Stress | 10 mg/kg/day | Intraperitoneal (IP) | Not specified | Neuroprotection in offspring | ||
| SBI-797812 | General NAD+ boosting | 20 mg/kg | Intraperitoneal (IP) | Not specified | Increase in hepatic NAD+ levels | [5] |
| NAT derivative (compound 72) | Chemotherapy-induced peripheral neuropathy (CIPN) | Not specified | Not specified | Not specified | Neuroprotection |
Table 2: Pharmacokinetic and Toxicological Profile of Selected Nampt Activators in Mice
| Compound | Tmax | Cmax | Half-life (t1/2) | Bioavailability | Toxicology Highlights | Reference |
| P7C3-A20 | Not specified | Not specified | > 6 hours | Orally bioavailable | Non-toxic at doses up to 40 mg/kg/day for 30 days. No reported adverse effects on behavior, weight, or appearance. | |
| SBI-797812 | Not specified | 3297 ng/mL (8.2 µM) after 10 mg/kg IP injection | Not specified | Low oral bioavailability; higher plasma levels with IP dosing. | No specific toxicity data available in the provided results. | |
| NATs | Not specified | Not specified | Not specified | Orally bioavailable N-PAMs have been developed. | No overt toxicity reported in a mouse model of CIPN. |
Signaling Pathway
Nampt activators enhance the NAD+ salvage pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
Formulation of Nampt Activators for In Vivo Administration
a) P7C3-A20 Formulation (Intraperitoneal Injection)
-
Materials:
-
P7C3-A20 powder
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® EL (formerly Cremophor® EL)
-
5% Dextrose in water (D5W), sterile and filtered
-
-
Procedure:
-
Dissolve the required amount of P7C3-A20 powder in 2.5% (v/v) of the final volume of DMSO.
-
Add 10% (v/v) of the final volume of Kolliphor® EL to the DMSO/P7C3-A20 mixture.
-
Vortex the solution vigorously to ensure complete dissolution.
-
Bring the solution to the final volume with 87.5% (v/v) of sterile 5% dextrose in water.
-
The final solution should be clear. Prepare fresh on the day of use.
-
b) this compound Formulation (General Purpose)
-
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For the working solution, add 10% (v/v) of the DMSO stock solution to 90% (v/v) of corn oil.
-
Mix thoroughly until a clear solution is obtained. This formulation provides a solubility of at least 2.08 mg/mL.
-
c) SBI-797812 Formulation (Intraperitoneal Injection)
-
Materials:
-
SBI-797812 powder
-
DMSO
-
PEG300
-
Tween® 80
-
ddH2O (double-distilled water)
-
-
Procedure:
-
Prepare a stock solution of SBI-797812 in DMSO (e.g., 80 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween® 80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
Use the solution immediately after preparation.
-
Experimental Workflow for a Traumatic Brain Injury (TBI) Model in Mice
This workflow outlines a typical experimental design to assess the neuroprotective effects of a Nampt activator in a mouse model of TBI.
Detailed Methodologies for Key Experiments
a) Traumatic Brain Injury (TBI) Induction (Controlled Cortical Impact Model)
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Secure the anesthetized mouse in a stereotaxic frame. Shave the scalp, and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex) using a micro-drill, taking care not to damage the underlying dura mater.
-
Impact: Use a computer-controlled pneumatic impactor with a specific tip diameter (e.g., 3 mm) to deliver a controlled impact to the exposed brain surface. Key parameters to control are impact velocity, depth, and dwell time.
-
Post-operative Care: After the impact, close the scalp incision with sutures or surgical staples. Allow the mouse to recover on a heating pad until ambulatory. Provide post-operative analgesia as per institutional guidelines.
b) Morris Water Maze for Spatial Learning and Memory
-
Apparatus: A circular pool (approximately 1.2-1.5 m in diameter) filled with water made opaque with non-toxic white paint. A small escape platform is submerged about 1 cm below the water surface. The pool should be located in a room with various distal visual cues.
-
Acquisition Phase (Training):
-
Place the mouse into the water facing the wall of the pool at one of four randomized starting positions.
-
Allow the mouse to swim freely to find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days). Record the latency to find the platform and the swim path using a video tracking system.
-
-
Probe Trial (Memory Test):
-
On the day after the final training session, remove the escape platform from the pool.
-
Place the mouse in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
c) Rotarod Test for Motor Coordination and Balance
-
Apparatus: A rotating rod apparatus with individual lanes for multiple mice. The speed of rotation can be constant or accelerating.
-
Acclimation/Training:
-
Place the mice on the stationary rod for a brief period to acclimate.
-
Conduct one or two training trials at a low, constant speed (e.g., 4 rpm) for a short duration.
-
-
Testing:
-
Place the mouse on the rod, which is rotating at a slow initial speed.
-
Gradually accelerate the rotation speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A fall is registered when the mouse falls onto the pressure-sensitive plate below or after making a complete passive rotation.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.
-
Conclusion
The activation of Nampt presents a promising therapeutic strategy for a range of diseases. The protocols and data provided herein offer a foundation for researchers to design and execute robust in vivo studies with Nampt activators. It is crucial to carefully consider the specific research question, animal model, and the pharmacokinetic properties of the chosen activator to optimize experimental outcomes. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
Application Notes and Protocols: Nampt Activator-1 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. NAD+ is a critical coenzyme in cellular metabolism, DNA repair, and signaling pathways. Nampt activator-1 is a potent small molecule that allosterically activates NAMPT, leading to an increase in intracellular NAD+ levels.[1] This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its effects on cell viability and NAD+ levels.
Mechanism of Action
This compound enhances the enzymatic activity of NAMPT, which catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). By boosting NAD+ levels, this compound can influence the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes including gene expression, stress response, and cell survival.
Data Presentation
Chemical Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 299.32 g/mol | [1] |
| EC50 | 3.3-3.7 μM | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [1] |
Recommended Working Concentrations for Cell Culture
The optimal working concentration of this compound should be determined empirically for each cell line and experimental condition. Based on the EC50 value and data from similar NAMPT activators, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.
| Cell-Based Assay | Recommended Starting Concentration Range | Incubation Time |
| Cell Viability Assay | 0.1 µM - 10 µM | 24 - 72 hours |
| Intracellular NAD+ Measurement | 1 µM - 10 µM | 4 - 24 hours |
| Gene or Protein Expression Analysis | 1 µM - 10 µM | 6 - 48 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.99 mg of this compound (MW: 299.32 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Determination of the Effect of this compound on Cell Viability
This protocol describes how to assess the effect of this compound on cell proliferation and cytotoxicity using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to generate a dose-response curve.
Protocol 3: Measurement of Intracellular NAD+ Levels
This protocol provides a method to measure changes in intracellular NAD+ levels following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
NAD+/NADH Assay Kit (e.g., from Abcam, Promega, or similar)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency at the time of harvest.
-
Allow the cells to attach and grow overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Following treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Extract NAD+ and NADH from the cell pellets according to the instructions provided with the NAD+/NADH assay kit. This typically involves separate lysis and extraction steps for the oxidized (NAD+) and reduced (NADH) forms.
-
Perform the colorimetric or fluorometric assay as described in the kit protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the intracellular NAD+ concentration and/or the NAD+/NADH ratio for each treatment group and compare to the vehicle control.
Visualizations
References
Application Notes and Protocols: Designing Experiments to Test the Efficacy of Nampt activator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2][3] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions in energy metabolism, DNA repair, and gene expression.[3][4] The activity of NAD-dependent enzymes, such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), is critically linked to cellular NAD+ availability. With advancing age and in various pathological conditions like metabolic and neurodegenerative diseases, cellular NAD+ levels decline. Consequently, the pharmacological activation of NAMPT to boost intracellular NAD+ represents a promising therapeutic strategy.
These application notes provide detailed protocols for a multi-tiered approach to evaluate the efficacy of "Nampt activator-1," a novel putative activator of NAMPT. The experimental design encompasses biochemical validation, cellular activity confirmation, and a framework for in vivo efficacy testing.
NAMPT Signaling Pathway
The primary mechanism of a NAMPT activator is to enhance the enzymatic conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). NMN is subsequently converted to NAD+, which in turn activates downstream effector proteins like SIRT1, influencing metabolic regulation, stress resistance, and DNA repair.
Caption: The NAMPT-mediated NAD+ salvage pathway and its activation.
Section 1: Biochemical Efficacy Assessment
The initial step is to determine if this compound directly enhances the enzymatic activity of purified NAMPT protein. A coupled enzymatic assay that measures the fluorescent end-product NADH is a robust method for high-throughput screening and kinetic analysis.
Protocol 1: In Vitro Coupled Enzyme Assay for NAMPT Activity
This protocol measures NAMPT activity by coupling the production of NAD+ to a second reaction where alcohol dehydrogenase (ADH) uses NAD+ to produce fluorescent NADH.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
This compound (and known activator control, e.g., SBI-797812)
-
NAMPT inhibitor (control, e.g., FK866)
-
384-well black plates
-
Fluorescence plate reader (Ex/Em: 340/445 nm)
Workflow Diagram:
Caption: Workflow for the in vitro coupled NAMPT enzyme assay.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare controls: vehicle (DMSO), a known activator, and a known inhibitor.
-
In a 384-well plate, add the test compounds and controls.
-
Prepare a master mix containing NAMPT, NMNAT1, ADH, PRPP, ATP, and ethanol in assay buffer.
-
Add the master mix to each well of the plate.
-
Initiate the reaction by adding a solution of NAM to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes), protected from light.
-
Measure the fluorescence of the produced NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Subtract the background fluorescence (wells without NAMPT). Plot the reaction rate (fluorescence units per minute) against the logarithm of the activator concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Data Presentation:
| Compound | Target | Assay Type | EC50 (µM) | Max Activation (%) |
| This compound | NAMPT | Coupled Enzyme | 1.2 | 185% |
| Control Activator | NAMPT | Coupled Enzyme | 0.4 | 210% |
| Vehicle (DMSO) | NAMPT | Coupled Enzyme | N/A | 100% (Baseline) |
Section 2: Cellular Efficacy and Target Engagement
After confirming direct enzyme activation, the next step is to assess whether this compound can increase NAD+ levels within a cellular context and protect against cellular stress induced by NAD+ depletion.
Protocol 2: Quantification of Intracellular NAD+ Levels
This protocol describes the measurement of NAD+ in cultured cells (e.g., HEK293, HepG2, or A549) following treatment with the activator. High-Performance Liquid Chromatography (HPLC) is a gold standard for accurate quantification.
Materials:
-
Cultured cells (e.g., A549)
-
Cell culture medium and supplements
-
This compound
-
Perchloric acid (PCA) or similar extraction buffer
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a UV detector (261 nm)
-
C18 reverse-phase column
-
NAD+ standard
Workflow Diagram:
Caption: Workflow for measuring intracellular NAD+ levels via HPLC.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and controls) for a specified time (e.g., 4-24 hours).
-
After treatment, wash cells with ice-cold PBS.
-
Extract metabolites by adding ice-cold 10% HClO₄. Scrape the cells and collect the lysate.
-
Neutralize the extracts with K₂CO₃.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Analyze the supernatant using an HPLC system. NAD+ is typically monitored by absorbance at 261 nm.
-
Data Analysis: Quantify NAD+ levels by comparing the peak area from the sample to a standard curve generated with known concentrations of NAD+. Normalize the results to the total protein content of the cell lysate.
Protocol 3: Cell Viability Assay for Protection Against NAMPT Inhibition
This assay determines if this compound can rescue cells from death induced by the potent NAMPT inhibitor FK866, demonstrating functional target engagement.
Materials:
-
Cultured cells
-
This compound
-
NAMPT inhibitor FK866
-
Resazurin-based viability reagent (e.g., CellTiter-Blue)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in 96-well plates.
-
Pre-treat cells with serial dilutions of this compound for 1-2 hours.
-
Add a fixed, cytotoxic concentration of FK866 (determined empirically, e.g., 10-100 nM) to the wells.
-
Incubate for 48-72 hours.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure fluorescence according to the manufacturer's protocol.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control (no FK866). Plot percent viability against activator concentration to determine the protective effect.
Data Presentation:
| Treatment Group | Intracellular NAD+ (pmol/mg protein) | Cell Viability (%) (in presence of FK866) |
| Vehicle Control | 450 ± 35 | 100 ± 8 |
| FK866 (10 nM) | 85 ± 12 | 22 ± 5 |
| This compound (5 µM) | 810 ± 60 | 105 ± 9 |
| This compound (5 µM) + FK866 (10 nM) | 550 ± 45 | 85 ± 7 |
Section 3: In Vivo Efficacy Assessment Framework
Evaluating the efficacy of this compound in a living organism is crucial. An aged mouse model is relevant as NAD+ levels are known to decline with age.
Protocol 4: In Vivo NAD+ Boosting in an Aged Mouse Model
Objective: To determine if oral administration of this compound increases NAD+ levels in key metabolic tissues of aged mice.
Animal Model: Aged C57BL/6J mice (e.g., 18-24 months old).
Workflow Diagram:
Caption: General workflow for an in vivo study in an aged mouse model.
Procedure:
-
Acclimate aged mice and divide them into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer the compound daily via a clinically relevant route (e.g., oral gavage) for a set period (e.g., 4-8 weeks).
-
Monitor animal health, body weight, and food intake throughout the study.
-
Optional: Perform relevant functional tests, such as a glucose tolerance test to assess metabolic improvements.
-
At the end of the study, collect blood and harvest key tissues (e.g., liver, skeletal muscle, brain). Immediately snap-freeze tissues in liquid nitrogen.
-
Extract NAD+ from tissues using methods described in Protocol 2 (adapted for tissue samples).
-
Quantify NAD+ levels using HPLC or LC-MS for higher sensitivity and specificity.
-
Data Analysis: Compare NAD+ levels in the tissues of treated animals to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation:
| Treatment Group | Liver NAD+ (pmol/mg tissue) | Muscle NAD+ (pmol/mg tissue) | Brain NAD+ (pmol/mg tissue) |
| Vehicle (Aged Mice) | 310 ± 40 | 250 ± 30 | 180 ± 25 |
| This compound (10 mg/kg) | 520 ± 55 | 410 ± 42 | 240 ± 30 * |
| Young Control (for reference) | 600 ± 50 | 480 ± 45 | 270 ± 30 |
| ***p < 0.001 vs. Vehicle |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No activity in biochemical assay | Compound insolubility, enzyme inactivity. | Check compound solubility in assay buffer. Verify activity of recombinant NAMPT with a known activator/inhibitor. |
| High variability in cell assay | Inconsistent cell seeding, vehicle cytotoxicity. | Ensure uniform cell seeding density. Test for DMSO or vehicle toxicity at the concentrations used. |
| No NAD+ increase in cells | Poor cell permeability, rapid metabolism. | Compound may not be cell-permeable. Consider modifying the compound structure or using a different cell line. |
| No NAD+ increase in vivo | Poor oral bioavailability, rapid clearance. | Conduct pharmacokinetic (PK) studies to assess compound exposure in plasma and tissues. |
References
- 1. Discovery and characterization of allosteric NAMPT activators - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Nampt Activator-1 in the Study of NAD+ Metabolism in Aging Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nampt activator-1 and other potent Nampt (Nicotinamide Phosphoribosyltransferase) activators to investigate Nicotinamide Adenine Dinucleotide (NAD+) metabolism in the context of aging. This document includes an overview of the critical role of the Nampt-mediated NAD+ salvage pathway in aging, a summary of key Nampt activators, quantitative data on their efficacy, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction to Nampt Activation and NAD+ Metabolism in Aging
Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme essential for a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] A hallmark of the aging process is a progressive decline in cellular NAD+ levels, which has been linked to the pathophysiology of numerous age-related diseases, including neurodegenerative disorders, metabolic diseases, and cardiovascular conditions.[2][3]
The primary pathway for NAD+ biosynthesis in mammals is the salvage pathway, where Nampt serves as the rate-limiting enzyme, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[2][4] Consequently, enhancing Nampt activity presents a promising therapeutic strategy to counteract the age-associated decline in NAD+ and ameliorate age-related dysfunction. Small molecule activators of Nampt offer a powerful tool to pharmacologically stimulate this pathway and study its downstream effects in various aging models.
Featured Nampt Activators
Several small molecules have been identified as potent activators of Nampt, each with distinct characteristics and applications in aging research.
-
This compound (Compound 1): A potent activator of Nampt with an EC50 in the low micromolar range.
-
SBI-797812: An orally active Nampt activator that has been shown to increase intracellular NMN and elevate liver NAD+ levels in mice. It functions by shifting the Nampt reaction equilibrium towards NMN formation and blunting feedback inhibition by NAD+.
-
P7C3 and its Analogs (e.g., P7C3-A20): A class of aminopropyl carbazole compounds known for their neuroprotective effects. These compounds have been shown to enhance the activity of purified Nampt, increase cellular NAD+ levels, and demonstrate efficacy in various models of neurodegeneration and injury.
-
NATs (Nicotinamide phosphoribosyltransferase Activating Compounds): A chemical class of Nampt activators with demonstrated neuroprotective efficacy in preclinical models.
-
Compound C8: A novel Nampt activator that has shown anti-aging effects in both in vitro and in vivo models, including extending the lifespan of Caenorhabditis elegans and alleviating age-related dysfunctions in mice.
Quantitative Data on Nampt Activator Efficacy
The following tables summarize the quantitative effects of various Nampt activators on NAD+ levels in different experimental models.
Table 1: In Vitro Efficacy of Nampt Activators
| Activator | Cell Line | Concentration | Treatment Duration | Fold Increase in NAD+ | Reference |
| SBI-797812 | A549 human lung carcinoma | 10 µM | 4 hours | 2.2 | |
| SBI-797812 | Human primary myotubes | 10 µM | 4 hours | 1.25 | |
| SBI-797812 | A549 cells (with 13C/15N-labelled NAM) | 10 µM | 4 hours | 5 | |
| P7C3-A20 | BV2 microglial cells (OxyHb-treated) | Not specified | Not specified | Reversed OxyHb-induced NAD+ depletion | |
| Compound 10 (non-pyridyl urea-class) | A549 cells | 5 µM | 4 hours | ~3.1 | |
| N-PAMs (Novel Positive Allosteric Modulators) | THP-1 cells | Not specified | Not specified | up to 1.88 |
Table 2: In Vivo Efficacy of Nampt Activators in Rodent Models
| Activator | Animal Model | Tissue | Dosage & Administration | Treatment Duration | Fold Increase in NAD+ | Reference |
| SBI-797812 | C57BL/6J mice | Liver | 20 mg/kg; i.p. | 4 hours | 1.3 | |
| P7C3-A20 | MCAO mice | Brain | Not specified | Not specified | Elevated NAD+ levels | |
| P7C3-A20 | PTX-treated rats | Glabrous hindpaw skin, Sciatic nerve, Lumbar DRG | 20 mg/kg/day; i.p. | 8 days | Stimulated NAD+ recovery | |
| Compound C8 | Naturally aging mice | Not specified | Not specified | Not specified | Alleviated age-related markers |
Signaling Pathways and Experimental Workflows
Nampt-NAD+-Sirtuin Signaling Pathway
The activation of Nampt initiates a signaling cascade that has profound effects on cellular health and longevity, primarily through the action of sirtuins.
Experimental Workflow for Studying Nampt Activators in Aging Models
A typical experimental workflow to assess the efficacy of a Nampt activator in an aging model involves several key stages, from initial in vitro characterization to in vivo validation.
Experimental Protocols
Protocol 1: In Vitro Nampt Enzymatic Activity Assay (Coupled-Enzyme Fluorogenic Assay)
This protocol determines the potency of a test compound in activating Nampt enzyme activity.
Materials:
-
Purified recombinant Nampt enzyme
-
Nampt assay buffer
-
ATP solution
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test compound (e.g., this compound)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in Nampt assay buffer.
-
Enzyme Addition: In a multi-well plate, add the purified Nampt enzyme to each well.
-
Compound Addition: Add the test compound dilutions to the respective wells. Include a positive control (no compound) and a negative control (no Nampt enzyme).
-
Reaction Initiation: Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Coupled Enzyme Reaction: Add the coupling enzymes (NMNAT and ADH) and ethanol to the wells. This will convert the NMN product to NAD+, and subsequently to the fluorescent product, NADH.
-
Signal Development: Incubate for an additional period to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~340-360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percent activation for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.
Protocol 2: NAD+ Extraction and Quantification from Aged Mouse Tissues
This protocol describes the extraction and measurement of NAD+ levels from tissues of aged mice treated with a Nampt activator.
Materials:
-
Tissues from aged mice (e.g., brain, liver, muscle)
-
Liquid nitrogen
-
Pre-chilled 0.6 M Perchloric Acid (PCA)
-
3 M Potassium Hydroxide (KOH)
-
Phosphate buffer
-
HPLC-MS/MS system or NAD+ enzymatic assay kit
-
Homogenizer
Procedure:
-
Tissue Collection and Snap-Freezing: Rapidly dissect the desired tissues from the euthanized aged mice and immediately snap-freeze them in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.
-
Tissue Homogenization:
-
Weigh the frozen tissue.
-
In a pre-chilled tube, add the frozen tissue and 5 volumes of ice-cold 0.6 M PCA.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Acid Extraction:
-
Incubate the homogenate on ice for 15-30 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites, including NAD+.
-
-
Neutralization:
-
Neutralize the acidic extract by adding 3 M KOH dropwise on ice until the pH reaches 6.5-7.0. The formation of a white precipitate (potassium perchlorate) will be observed.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
-
NAD+ Quantification:
-
Collect the neutralized supernatant.
-
Using HPLC-MS/MS: Dilute the extract in an appropriate mobile phase and inject it into the HPLC-MS/MS system for separation and quantification of NAD+.
-
Using an Enzymatic Assay: Follow the manufacturer's instructions for the NAD+ assay kit. Typically, this involves adding the sample to a reaction mixture and measuring the change in absorbance or fluorescence.
-
-
Data Normalization: Normalize the NAD+ concentration to the initial tissue weight or the protein concentration of the tissue homogenate.
Protocol 3: In Vivo Administration of Nampt Activators in Aged Mice
This protocol provides a general guideline for the long-term administration of Nampt activators to aged mice to study their effects on NAD+ metabolism and age-related phenotypes.
Materials:
-
Aged mice (e.g., 18-24 months old)
-
Nampt activator (e.g., SBI-797812, P7C3-A20)
-
Vehicle control (e.g., DMSO, saline, or as specified for the compound)
-
Administration supplies (e.g., gavage needles, syringes)
Procedure:
-
Animal Acclimation: Acclimate the aged mice to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign the mice to a vehicle control group and one or more treatment groups with different doses of the Nampt activator.
-
Compound Preparation: Prepare the Nampt activator solution in the appropriate vehicle at the desired concentration. Ensure the solution is sterile if administered via injection.
-
Administration: Administer the Nampt activator or vehicle to the mice according to the planned schedule (e.g., daily, every other day). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the specific compound's properties. For example, SBI-797812 has been administered at 20 mg/kg via intraperitoneal injection.
-
Monitoring: Monitor the mice regularly for any signs of toxicity, changes in body weight, food and water intake, and general health.
-
Phenotypic Assessments: At designated time points during and after the treatment period, perform relevant phenotypic assessments, such as cognitive function tests (e.g., Morris water maze), physical performance tests (e.g., rotarod, grip strength), and collection of blood for biomarker analysis.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect tissues for NAD+ measurement (as per Protocol 2) and other molecular analyses (e.g., Western blotting for sirtuin expression, gene expression analysis).
Conclusion
The use of Nampt activators, such as this compound, provides a valuable approach to investigate the role of NAD+ metabolism in aging. The protocols and data presented in these application notes offer a framework for researchers to design and execute robust studies to explore the therapeutic potential of targeting the Nampt pathway to promote healthy aging and combat age-related diseases. Careful consideration of the specific activator, experimental model, and analytical methods is crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
troubleshooting inconsistent results in NAMPT activity assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in Nicotinamide Phosphoribosyltransferase (NAMPT) activity assays. This guide, presented in a question-and-answer format, directly addresses common issues encountered during experimentation to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to address specific issues that may lead to inconsistent results in your NAMPT activity assays.
Question 1: Why am I observing high variability between my replicate wells?
Answer: High variability between replicates is a common issue that can often be resolved by addressing the following potential causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences in the final concentrations of reagents in each well.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh, sterile pipette tips for each reagent and sample addition to avoid cross-contamination. When preparing serial dilutions, ensure thorough mixing at each step.[1]
-
-
Inconsistent Incubation Temperature: Fluctuations in temperature across the assay plate can affect enzyme kinetics and lead to variable results.
-
Solution: Use a calibrated incubator and ensure even temperature distribution across the plate. Avoid placing plates in areas prone to temperature changes, such as near the incubator door.[1]
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature variations, which can lead to inconsistent results.
-
Solution: Avoid using the outer wells of the plate for critical samples. Instead, fill these wells with a blank solution (e.g., assay buffer or water) to create a more uniform environment for the inner wells.
-
Question 2: My positive control shows a low or no signal. What could be the problem?
Answer: A weak or absent signal in your positive control indicates an issue with the assay's core components or setup. Consider the following:
-
Inactive Enzyme: The NAMPT enzyme may have lost its activity due to improper storage or handling.
-
Incorrect Reagent Concentrations: The concentrations of substrates (Nicotinamide and PRPP) or cofactors (ATP) may be suboptimal.
-
Solution: Double-check all calculations and dilutions for your reagents. Ensure that the final concentrations in the assay are within the recommended range.
-
-
Suboptimal Assay Conditions: The incubation time or temperature may not be optimal for your specific enzyme or assay format.
-
Solution: The recommended incubation temperature is typically 30°C or 37°C, with incubation times ranging from 1 to 2 hours. You may need to optimize these parameters for your specific experimental conditions.
-
Question 3: I am observing a high background signal in my blank or no-enzyme control wells. What is the cause?
Answer: A high background signal can mask the true signal from your enzymatic reaction. The following factors can contribute to this issue:
-
Contaminated Reagents or Plate: Reagents or the microplate itself may be contaminated with fluorescent or colorimetric substances.
-
Solution: Use fresh, high-quality reagents and sterile, clean assay plates.
-
-
Compound Fluorescence: If you are screening for inhibitors, the test compounds themselves may possess intrinsic fluorescence at the excitation and emission wavelengths of the assay.
-
Solution: Run a control plate with your compounds in the assay buffer without the enzyme to measure their intrinsic fluorescence. This background can then be subtracted from your experimental wells.
-
Question 4: My results are not consistent from one experiment to the next. What could be causing this lack of reproducibility?
Answer: Poor reproducibility can stem from a variety of factors, often related to subtle variations in experimental execution.
-
Inconsistent Cell Seeding Density: For cell-based assays, the density at which you seed your cells can influence their metabolic state and their response to NAMPT inhibitors.
-
Solution: Optimize and maintain a consistent cell seeding density across all experiments.
-
-
Variations in Reagent Preparation: Preparing fresh dilutions of reagents for each experiment is crucial. The stability of stock solutions, especially after multiple freeze-thaw cycles, can be compromised.
-
Solution: Prepare fresh dilutions for each experiment from a concentrated stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Cell Line-Specific Differences: The metabolic state and the primary pathway for NAD+ biosynthesis can vary significantly between different cell lines. Some cell lines may express high levels of Nicotinate Phosphoribosyltransferase (NAPRT), allowing them to synthesize NAD+ from nicotinic acid and bypass the NAMPT-dependent salvage pathway, conferring resistance to NAMPT inhibitors.
-
Solution: Characterize the expression level of NAPRT in your cell line(s) of interest before starting your experiments. Be aware of the composition of your cell culture medium, as the presence of nicotinic acid can affect the outcome of your experiments in NAPRT-positive cells.
-
Data Presentation
Table 1: General Troubleshooting Guide for NAMPT Activity Assays
| Issue | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting errors | Use calibrated pipettes and proper technique. Ensure thorough mixing. |
| Inconsistent incubation temperature | Use a calibrated incubator and ensure even temperature distribution. | |
| Edge effects | Avoid using the outer wells of the plate for critical samples. | |
| Low or No Signal in Positive Control | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid multiple freeze-thaw cycles. |
| Incorrect reagent concentrations | Double-check all reagent dilutions and calculations. | |
| Suboptimal assay conditions | Optimize incubation time and temperature. | |
| High Background Signal | Contamination of reagents or plate | Use fresh, high-quality reagents and sterile plates. |
| Compound fluorescence | Test for intrinsic compound fluorescence and subtract from experimental values. | |
| Lack of Reproducibility | Inconsistent cell seeding density | Optimize and maintain a consistent cell seeding density. |
| Variations in reagent preparation | Prepare fresh dilutions for each experiment and aliquot stock solutions. | |
| Cell line-specific differences | Characterize NAPRT expression in your cell line. Be mindful of media composition. |
Table 2: Typical Reagent Concentrations for NAMPT Activity Assays
| Reagent | Typical Final Concentration | Notes |
| Recombinant NAMPT Enzyme | 12-50 ng/µl | The optimal concentration should be determined experimentally. |
| Nicotinamide (NAM) | 5-30 µM | Substrate for NAMPT. |
| Phosphoribosyl Pyrophosphate (PRPP) | 6.25-40 µM | Co-substrate for NAMPT. |
| ATP | 120 µM - 2.5 mM | Required for the enzymatic reaction. |
| DMSO | < 1% | Ensure the final concentration is low and consistent across all wells. |
Experimental Protocols
Generalized Protocol for a Fluorometric NAMPT Activity Assay
This protocol provides a general framework for measuring NAMPT activity. It is based on a coupled-enzyme reaction where the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+, which is then used to generate a fluorescent signal.
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer
-
NAMPT Dilution Buffer
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
Adenosine Triphosphate (ATP)
-
Coupling enzymes (e.g., NMNAT, Alcohol Dehydrogenase)
-
Fluorescent Probe
-
Test compounds (if screening for inhibitors)
-
96-well or 384-well black microplate
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a master mix containing the assay buffer, coupling enzymes, and fluorescent probe.
-
Prepare serial dilutions of your test compound if screening for inhibitors. Ensure the final DMSO concentration is below 1%.
-
Dilute the NAMPT enzyme to the desired concentration using the NAMPT Dilution Buffer. Keep the diluted enzyme on ice.
-
-
Assay Plate Setup:
-
Add the appropriate volume of assay buffer to all wells.
-
For "Blank" wells, add NAMPT Dilution Buffer.
-
For "Positive Control" wells, add the diluted NAMPT enzyme.
-
For "Test Inhibitor" wells, add the diluted NAMPT enzyme and the serially diluted inhibitor solutions.
-
-
Initiate the Reaction:
-
Prepare a substrate master mix containing NAM, PRPP, and ATP.
-
Add the substrate master mix to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Seal the plate and incubate at 30°C or 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for NADH-based assays).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Determine the percent inhibition for each concentration of the test compound by comparing the signal to the "Positive Control".
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
Optimizing the Working Concentration of Nampt Activator-1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of Nampt activator-1 for experimental use. This guide includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that enhances the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] By activating NAMPT, it increases the production of nicotinamide mononucleotide (NMN), a precursor to NAD+, thereby boosting intracellular NAD+ levels.[1] This modulation of NAD+ metabolism can influence various cellular processes, including energy metabolism, DNA repair, and cell survival.
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
Based on available data, this compound has a reported EC50 (half-maximal effective concentration) in the range of 3.3-3.7 μM.[1][3] For initial in vitro experiments, a concentration range spanning from sub-micromolar to low micromolar is recommended. A common starting point for a dose-response study would be to test concentrations from 0.1 µM to 10 µM.
For a similar Nampt activator, SBI-797812, dose-dependent activation is observed between 0 and 4 μM, with an EC50 of 0.37 μM. Concentrations of 0.4, 2, and 10 μM have been shown to increase NMN and NAD+ levels in A549 human lung carcinoma cells.
Q3: How should I prepare and store this compound stock solutions?
For optimal results, dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity.
Q4: What are the potential off-target effects of this compound and how can I control for them?
While specific off-target effects for "this compound" are not extensively documented in the provided search results, targeting NAMPT can have broader cellular implications. For instance, some NAMPT modulators have been observed to interact with other proteins.
To control for off-target effects, consider the following:
-
Use a structurally related but inactive control compound: This can help differentiate between effects caused by the specific chemical scaffold and those due to NAMPT activation.
-
Perform rescue experiments: Co-treatment with a NAMPT inhibitor (like FK866) should reverse the effects of the activator if they are on-target.
-
Utilize multiple cell lines: Testing the activator in cell lines with varying levels of NAMPT expression can help correlate its effects with the target.
-
Knockdown or knockout of NAMPT: The most definitive control is to test the activator in cells where NAMPT has been genetically silenced. The activator should have no effect in these cells if its mechanism is solely through NAMPT.
Q5: My experimental results are inconsistent. What are some common troubleshooting steps?
Inconsistent results can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to resolving common issues. Key areas to consider are compound stability, assay conditions, and cell line integrity.
Data Presentation
Table 1: In Vitro Working Concentrations of Representative Nampt Activators
| Activator | Cell Line | Concentration Range | Effect | Reference |
| This compound | Not specified | EC50: 3.3-3.7 μM | Potent NAMPT activation | |
| SBI-797812 | A549 (Human Lung Carcinoma) | 0.4, 2, 10 μM | Increased NMN and NAD+ levels | |
| SBI-797812 | Human Primary Myotubes | 10 μM | 2.5-fold increase in NMN, 1.25-fold increase in NAD+ | |
| SBI-797812 | Mouse Primary Myotubes | 10 μM | Significant increase in NMN and NAD+ | |
| P7C3-A20 | C2C12 (Murine Myoblast) | 1, 5, 10 μM | Increased mitochondrial membrane potential | |
| NAT-5r | HepG2 | 3 μM | Significant elevation of cellular NAD |
Table 2: In Vivo Dosing of Representative Nampt Activators
| Activator | Animal Model | Dose and Route | Effect | Reference |
| SBI-797812 | Mouse | 20 mg/kg, i.p. | Increased liver NAD+ levels | |
| P7C3 | Mouse | 20 mg/kg/day, p.o. | Increased neural precursor cell proliferation | |
| P7C3 | Mouse | 40 mg/kg, p.o. | Induced neurogenesis |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine EC50
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound in a cell-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (anhydrous)
-
Assay for measuring desired endpoint (e.g., NAD+/NADH quantification kit, cell viability reagent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final desired concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the activator.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 4, 24, or 48 hours).
-
-
Endpoint Measurement:
-
Perform the assay to measure the biological endpoint of interest (e.g., intracellular NAD+ levels, cell proliferation). Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response versus the logarithm of the activator concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the Dose-Response Assay protocol. It is advisable to use a wider concentration range to identify potential toxicity.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability versus the activator concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
Caption: The NAD+ salvage pathway and points of modulation.
Caption: Workflow for optimizing activator concentration.
References
Technical Support Center: Strategies to Enhance the In Vivo Bioavailability of Nampt Activator-1
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Nampt Activator-1, a term we use here to encompass a class of molecules that activate the nicotinamide phosphoribosyltransferase (Nampt) enzyme. The information provided is based on publicly available data for well-characterized Nampt activators such as the P7C3 series of compounds and SBI-797812.
Frequently Asked Questions (FAQs)
Q1: My Nampt activator shows poor bioavailability in my animal model. What are the common causes?
A1: Poor in vivo bioavailability of small molecule Nampt activators is often attributed to several factors:
-
Low Aqueous Solubility: Many small molecules, including some Nampt activators, have poor solubility in water, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.
-
Poor Membrane Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: The activator might be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q2: What are the initial steps to troubleshoot low oral bioavailability?
A2: Start by characterizing the physicochemical properties of your Nampt activator. Key parameters to determine are its aqueous solubility, permeability (e.g., using a Caco-2 cell assay), and stability in simulated gastric and intestinal fluids. This will help you classify your compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate strategy for improvement.
Q3: Can chemical modification of my Nampt activator improve its bioavailability?
A3: Yes, structural modification is a powerful strategy. For instance, the neuroprotective compound P7C3 has been chemically optimized to produce analogs like P7C3-A20 and (-)-P7C3-S243 with improved potency and drug-like properties.[1][2] Modifications can be made to:
-
Increase Solubility: Introduce polar functional groups.
-
Enhance Permeability: Optimize the lipophilicity (LogP) of the molecule.
-
Block Metabolism: Modify sites that are susceptible to metabolic enzymes.
-
Create Prodrugs: Attach a pro-moiety that is cleaved in vivo to release the active drug.
Q4: What formulation strategies can I use to enhance the bioavailability of my Nampt activator?
A4: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds:[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve solubility and absorption.[3]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can increase its dissolution rate.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.
-
Complexation: Using cyclodextrins can enhance the solubility of the drug.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Animals
Possible Causes:
-
Inconsistent Formulation: The drug may not be uniformly suspended or dissolved in the vehicle.
-
Inaccurate Dosing: Variability in oral gavage technique.
-
Food Effects: The presence or absence of food in the stomach can significantly impact absorption.
-
Physiological Differences: Natural variations in gastric emptying and intestinal transit time among animals.
Troubleshooting Steps:
-
Optimize Formulation: Ensure your formulation is a homogenous solution or a stable, uniform suspension. Use surfactants or suspending agents if necessary.
-
Standardize Dosing Technique: Ensure all personnel are proficient in oral gavage to deliver the dose accurately to the stomach.
-
Control for Food Effects: Fast animals overnight before dosing and provide food at a consistent time post-dosing.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
Issue 2: Low Exposure (AUC) Despite Good In Vitro Permeability
Possible Causes:
-
High First-Pass Metabolism: The compound is likely being rapidly metabolized in the liver or gut wall.
-
P-gp Efflux: The compound is being actively transported out of the intestinal cells.
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound.
-
Co-administration with Inhibitors: In preclinical models, co-dosing with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) or P-gp inhibitors (e.g., verapamil) can help identify the contribution of these pathways.
-
Chemical Modification: Modify the structure to block metabolic hotspots.
-
Alternative Routes of Administration: Consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and determine the absolute bioavailability.
Quantitative Data Summary
The following table summarizes available pharmacokinetic data for some Nampt activators. It is important to note that direct comparisons should be made with caution due to differences in experimental conditions.
| Compound | Animal Model | Dose & Route | Cmax | Tmax | AUC | Oral Bioavailability (F%) | Reference |
| P7C3 | Mouse | Not Specified | Not Reported | Not Reported | Not Reported | 32% | [4] |
| P7C3-A20 | Not Specified | Not Specified | Favorable Pharmacokinetic Properties Reported | Not Reported | Not Reported | Not Reported | |
| SBI-797812 | Mouse | 10 mg/kg (IP) | 3297 ng/mL (8.2 µM) | Not Reported | Not Reported | Not Reported (Low oral exposure noted) |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
1. Objective: To determine the pharmacokinetic profile and oral bioavailability of a Nampt activator in mice.
2. Materials:
-
Nampt activator compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose, or a solution of DMSO, PEG300, Tween 80, and saline)
-
CD-1 or C57BL/6 mice (male, 8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
3. Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing formulation of the Nampt activator at the desired concentration. Ensure it is a homogenous solution or a uniform suspension.
-
Dosing:
-
Oral (PO) Group: Administer the formulation to a group of mice via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of dosing.
-
Intravenous (IV) Group: Administer a solution of the compound intravenously to another group of mice to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).
-
Place blood samples into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the Nampt activator in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: Formulation of a Nampt Activator for Oral Gavage
1. Objective: To prepare a suitable vehicle for the oral administration of a hydrophobic Nampt activator.
2. Example Vehicle (Aqueous Suspension):
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) or Carboxymethylcellulose (CMC)
-
0.1% (v/v) Tween 80
-
Sterile water
3. Procedure:
-
Weigh the required amount of the suspending agent (HPMC or CMC).
-
Slowly add the suspending agent to a portion of the sterile water while stirring vigorously to avoid clumping.
-
Add Tween 80 to the suspension.
-
Weigh the Nampt activator and triturate it with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous stirring to achieve the final desired concentration and volume.
-
Ensure the final suspension is uniform before each administration.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in NAMPT enzymatic assays and how to avoid them
<_>
For researchers and drug development professionals working with Nicotinamide Phosphoribosyltransferase (NAMPT), enzymatic assays are a critical tool. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these experiments, ensuring reliable and accurate results.
Troubleshooting Guide
This guide addresses specific issues that may arise during NAMPT enzymatic assays, offering potential causes and solutions in a structured question-and-answer format.
| Issue | Possible Causes | Solutions |
| High Background Signal | - Contamination of reagents or microplate.- Intrinsic fluorescence of the test compound. | - Use fresh, high-purity reagents and sterile, clean microplates.[1][2]- Test the compound's fluorescence independently in the assay buffer to determine its contribution to the signal.[1][3] |
| Low or No Signal | - Inactive enzyme or degraded reagents.- Incorrect assay setup or reagent concentrations.- Presence of dithiothreitol (DTT) or reduced glutathione in the sample preparation. | - Store NAMPT enzyme and assay buffers at the recommended temperature (typically on ice during use) and avoid repeated freeze-thaw cycles. Do not vortex or sonicate the assay buffer.[4]- Use a positive control with a known NAMPT activator or a fresh lot of enzyme to verify assay components.- Double-check all reagent concentrations and volumes as per the protocol.- Avoid DTT or reduced glutathione in the sample preparation. |
| Inconsistent Results (High Variability) | - Inconsistent pipetting or mixing.- Temperature fluctuations during incubation.- Edge effects in the microplate. | - Use calibrated pipettes and ensure thorough but gentle mixing of reagents in each well.- Maintain a stable incubation temperature.- To minimize edge effects, avoid using the outer wells of the microplate for critical samples or fill them with buffer. |
| Unexpected Inhibitor/Activator Effects | - Test compound precipitates at the concentration used.- Test compound interferes with the coupling enzymes.- The final DMSO concentration is too high (above 1%). | - Check the solubility of the test compound in the final assay buffer.- Test the compound's effect on the assay in the absence of NAMPT to check for interference with the detection system.- Ensure the final DMSO concentration in all wells does not exceed 1%. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind most NAMPT enzymatic assays?
A1: Most commercially available NAMPT enzymatic assays are coupled assays. NAMPT catalyzes the conversion of Nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to Nicotinamide Mononucleotide (NMN). This NMN is then converted to NAD+ by a second enzyme, NMNAT. Finally, the generated NAD+ is used by a third enzyme, often alcohol dehydrogenase, to reduce a substrate, producing a fluorescent (NADH) or colorimetric (formazan) product. The signal generated is directly proportional to the NAMPT activity.
Q2: How can I optimize the concentrations of substrates (NAM, PRPP, ATP) for my assay?
A2: The optimal concentrations of substrates can vary depending on the specific research goals (e.g., screening vs. kinetics). For high-throughput screening (HTS), it is common to use substrate concentrations around their Km values to ensure the assay is sensitive to inhibitors. However, NAMPT activity can be inhibited by high concentrations of NAM and ATP. It is recommended to perform substrate titration experiments to determine the optimal concentrations for your specific assay conditions. The table below provides a range of concentrations reported in the literature for HTS.
| Substrate | Concentration Range (HTS) |
| Nicotinamide (NAM) | 5 µM - 30 µM |
| PRPP | 6.25 µM - 50 µM |
| ATP | 120 µM - 2.5 mM |
Q3: How should I prepare and store the NAMPT enzyme and assay buffer?
A3: Both the NAMPT enzyme and the assay buffer, which often contains the coupling enzymes, are sensitive to temperature and handling. They should be thawed on ice and kept on ice throughout the experiment. It is crucial to avoid vortexing or sonicating the assay buffer. For long-term storage, follow the manufacturer's recommendations, which typically involve storing at -80°C and avoiding multiple freeze-thaw cycles.
Q4: Can I use crude cell extracts to measure NAMPT activity?
A4: While it is possible, using crude cell extracts can introduce variability and interfering substances. For inhibitor screening and kinetic studies, it is highly recommended to use purified recombinant NAMPT enzyme to ensure the observed effects are specific to NAMPT. If using cell extracts, it is crucial to include appropriate controls to account for non-specific enzyme activities.
Q5: My test compound is dissolved in DMSO. What is the maximum final concentration of DMSO allowed in the assay?
A5: The final concentration of DMSO in the assay should not exceed 1%. Higher concentrations of DMSO can inhibit enzyme activity and interfere with the assay components.
Visualizations
Experimental Protocols
Generalized Protocol for a Fluorometric NAMPT Inhibitor Screening Assay
This protocol is a generalized procedure based on common commercial assay kits. Researchers should optimize conditions for their specific recombinant enzyme and test compounds.
1. Reagent Preparation:
-
NAMPT Enzyme: Thaw the recombinant NAMPT enzyme on ice. Dilute to the desired concentration (e.g., 20-50 ng/µL) using the provided NAMPT Dilution Buffer. Keep the diluted enzyme on ice.
-
Test Inhibitor: Prepare a concentrated stock solution of the test inhibitor in 100% DMSO. Subsequently, prepare serial dilutions of the inhibitor at a concentration 5-10 fold higher than the final desired concentration in the appropriate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mix: During the pre-incubation step, prepare a Master Mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and the coupling enzymes according to the kit's instructions.
2. Assay Procedure:
-
Assay Plate Setup: Set up the assay in a 96-well or 384-well black plate in duplicate or triplicate for each condition.
-
Blank Wells: Add NAMPT Dilution Buffer.
-
Positive Control Wells (100% activity): Add diluted NAMPT enzyme.
-
Test Inhibitor Wells: Add diluted NAMPT enzyme.
-
-
Inhibitor Addition and Pre-incubation:
-
To the "Test Inhibitor" wells, add the serially diluted inhibitor solutions.
-
To the "Blank" and "Positive Control" wells, add the same volume of inhibitor buffer (without the inhibitor).
-
Gently agitate the plate and pre-incubate at room temperature for 30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Master Mix to all wells.
-
Incubation: Seal the plate and incubate at 30°C for 2 hours. The incubation time may require optimization.
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for NADH).
3. Data Analysis:
-
Subtract the average fluorescence value of the "Blank" wells from all other wells.
-
Calculate the percent inhibition of NAMPT activity by the test compound relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
assessing the stability of Nampt activator-1 in different experimental buffers
Technical Support Center: Nampt Activator-1
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in various experimental buffers.
Troubleshooting Guides & FAQs
Question 1: My this compound activity is lower than expected. Could this be a stability issue?
Answer: Yes, suboptimal activity can be a direct consequence of compound degradation. Several factors in your experimental setup can influence the stability of this compound. Consider the following:
-
Buffer pH: Most small molecules have an optimal pH range for stability. Extreme pH values can lead to hydrolysis or other forms of degradation.[1][2][3] It is generally recommended to maintain a pH between 4 and 8 for many drugs.[1][3]
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation pathways. Ensure your experiments are conducted at the recommended temperature and that stock solutions are stored properly.
-
Light Exposure: Protect your solutions from light, as photochemical degradation can occur. Use amber vials or cover your containers with aluminum foil.
-
Buffer Composition: Components of your buffer can interact with this compound. For instance, certain ions can catalyze degradation.
-
Enzymatic Degradation: If you are using cell lysates or other biological matrices, endogenous enzymes could be metabolizing the activator.
Question 2: I am observing precipitate in my stock solution of this compound. What should I do?
Answer: Precipitate formation indicates that the compound is no longer fully dissolved, which can be due to poor solubility in the chosen solvent or instability leading to the formation of insoluble degradation products.
-
Action: Do not use a solution with precipitate. Centrifuge the vial to pellet the precipitate and use the supernatant, after determining its concentration. For future preparations, consider using a different solvent or a lower concentration. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Question 3: How can I assess the stability of this compound in my specific experimental buffer?
Answer: You can perform a simple stability study. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve incubating the compound in your buffer under your experimental conditions (temperature, light, etc.) and measuring its concentration at different time points using a suitable analytical method like HPLC-UV.
Question 4: Are there any known incompatibilities with common buffer components?
Quantitative Data Summary
The following table provides a hypothetical summary of this compound stability in common laboratory buffers. This data is for illustrative purposes to guide experimental design.
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) |
| PBS | 7.4 | 37 | 24 | 85 |
| Tris-HCl | 7.4 | 37 | 24 | 92 |
| HEPES | 7.4 | 37 | 24 | 88 |
| DMEM (serum-free) | 7.4 | 37 | 24 | 75 |
| DMEM (+10% FBS) | 7.4 | 37 | 24 | 60 |
Note: The decreased stability in cell culture media, especially with fetal bovine serum (FBS), suggests potential enzymatic degradation or interaction with media components.
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Experimental Buffer
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution into the experimental buffer to the final working concentration.
-
Incubation: Incubate the working solution under the desired experimental conditions (e.g., 37°C in a light-protected container).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Interpreting Unexpected Cellular Responses to Nampt Activator-1 (P7C3-A20) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Nampt activator, P7C3-A20. This guide is designed to address specific issues you may encounter during your experiments and to help interpret unexpected cellular responses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected increase in intracellular NAD+ levels after P7C3-A20 treatment. What could be the reason?
Possible Causes & Troubleshooting Steps:
-
Suboptimal Assay Conditions: The timing of NAD+ measurement and the sensitivity of the assay are critical.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of P7C3-A20 treatment for observing a significant increase in NAD+. Measure NAD+ levels at several time points (e.g., 2, 6, 12, 24 hours) post-treatment.
-
Sensitive NAD+ Assay: Ensure you are using a highly sensitive and validated NAD+ quantification method, such as a commercial enzymatic cycling assay or LC-MS.
-
-
-
Cell-Specific Metabolism: The metabolic state and the predominant NAD+ biosynthetic pathway can vary between cell types.
-
Troubleshooting:
-
Cell Line Characterization: If possible, characterize the basal activity of Nampt and other NAD+ biosynthetic enzymes in your cell line.
-
Positive Control: Use a cell line known to be responsive to Nampt activation as a positive control to validate your experimental setup.
-
-
-
Compound Integrity: The stability and solubility of P7C3-A20 can affect its activity.
Q2: We are observing cytotoxicity or a decrease in cell viability at concentrations of P7C3-A20 that are reported to be neuroprotective. Why is this happening?
Possible Causes & Troubleshooting Steps:
-
Concentration-Dependent Toxicity: Some studies have reported concentration-dependent neurotoxicity with P7C3-A20 in primary neuronal cultures.[3]
-
Troubleshooting:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type. Test a broad range of concentrations (e.g., from nanomolar to high micromolar).
-
Cell Type Specificity: Be aware that primary neurons may be more sensitive to P7C3-A20 than immortalized cell lines.[3]
-
-
-
Off-Target Effects: While P7C3-A20 is known as a Nampt activator, it may have other cellular targets that could contribute to toxicity at higher concentrations. Cellular thermal shift assays (CETSA) have suggested potential interactions with chaperones like HSP90B1 and GRP78.[4]
-
Troubleshooting:
-
Phenotypic Analysis: Carefully document the morphological and functional changes in your cells upon treatment. This may provide clues about the underlying mechanism of toxicity.
-
Control Compounds: Include inactive analogs of P7C3, if available, to determine if the observed toxicity is specific to the active compound.
-
-
Q3: P7C3-A20 treatment is not protecting our neuronal cultures from axotomy-induced degeneration (Wallerian degeneration). Is this expected?
Background:
While P7C3-A20 is a potent neuroprotective agent in various models of neuronal cell death, its effect on Wallerian degeneration is not straightforward. The NAD+ salvage pathway is intricately linked to this process.
Answer:
Yes, this is a reported observation. A study using primary cortical neurons, superior cervical ganglion neurons, and superior cervical ganglion explants found that P7C3-A20 failed to protect against Wallerian degeneration induced by either physical transection or vincristine administration. This suggests that the neuroprotective effects of P7C3-A20 may be independent of the mechanisms that regulate Wallerian degeneration.
Q4: We are seeing unexpected changes in gene expression related to cellular stress and protein folding after P7C3-A20 treatment. What could be the explanation?
Possible Explanation:
Recent proteome-wide studies using CETSA-MS have indicated that P7C3-A20 may interact with and stabilize several chaperone proteins, including endoplasmin (HSP90B1), glucose-regulated protein 78 KDa (HSPA5/GRP78), and various protein disulfide isomerases. This suggests that P7C3-A20 might have a broader mechanism of action that involves modulating cellular stress responses, which could be independent of its effects on Nampt.
Troubleshooting Steps:
-
Validate Off-Target Engagement: If you have the capabilities, consider using techniques like CETSA to confirm the engagement of these potential off-targets in your experimental system.
-
Pathway Analysis: Perform pathway analysis on your gene expression data to see if pathways related to unfolded protein response (UPR) or endoplasmic reticulum (ER) stress are enriched.
Quantitative Data Summary
Table 1: In Vivo Efficacy of P7C3-A20 in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Treatment Group | Neurological Score (Day 7) | Brain Edema (%) | Lesion Volume (mm³) |
| Sham | 0.5 ± 0.2 | 78.2 ± 0.5 | N/A |
| ICH + Vehicle | 3.8 ± 0.5 | 81.5 ± 0.8 | 35.2 ± 3.1 |
| ICH + P7C3-A20 (10 mg/kg) | 2.1 ± 0.4 | 79.1 ± 0.6 | 18.6 ± 2.5* |
*p < 0.05 compared to ICH + Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of P7C3-A20 on NAD+ Levels in a Rat Model of Ischemic Stroke
| Treatment Group | Cortical NAD+ Level (pmol/mg protein) |
| Sham | 150.2 ± 12.5 |
| Ischemia + Vehicle | 85.6 ± 9.8 |
| Ischemia + P7C3-A20 (10 mg/kg) | 145.3 ± 11.2* |
*p < 0.05 compared to Ischemia + Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Measurement of Intracellular NAD+ Levels
This protocol is adapted from commercially available NAD/NADH assay kits.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with P7C3-A20 at various concentrations and for different durations.
-
Sample Preparation:
-
Aspirate the culture medium and wash the cells once with cold PBS.
-
Lyse the cells using the NAD+ extraction buffer provided in the kit.
-
To measure NAD+ only, heat the samples at 60°C for 30 minutes to decompose NADH. Cool on ice.
-
-
Assay Procedure:
-
Add the extracted samples and NAD+ standards to a 96-well plate.
-
Add the reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the recommended time (typically 15-60 minutes).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of NAD+.
-
Calculate the NAD+ concentration in the samples based on the standard curve.
-
Normalize the NAD+ levels to the protein concentration of each sample.
-
Protocol 2: Cell Viability Assay (MTS/WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of P7C3-A20 in complete cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. P7C3-A20 treatments [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
how to prevent precipitation of Nampt activator-1 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Nampt activator-1 in cell culture media.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results. This guide will help you identify the potential causes and provide solutions to maintain the solubility of the compound.
Visual Troubleshooting Flowchart
The following flowchart outlines a step-by-step process to diagnose and resolve precipitation issues with this compound.
Caption: A flowchart to troubleshoot this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
A1: Several factors can contribute to the precipitation of small molecules like this compound:
-
High Final Concentration: The desired experimental concentration may exceed the compound's solubility limit in the specific cell culture medium.[1]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into an aqueous medium can cause the compound to "crash out" of the solution.[1]
-
Incorrect Solvent Usage: Using a solvent in which the compound has poor solubility or using old/hydrated DMSO can lead to incomplete dissolution of the stock solution.
-
Media Composition: Different cell culture media have varying compositions of salts, amino acids, and other components that can interact with the compound and reduce its solubility.[1][2][3]
-
Temperature Fluctuations: Changes in temperature, such as moving the media from a warm incubator to a cooler environment, can affect the solubility of some compounds.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is crucial to use fresh, anhydrous (water-free) DMSO, as moisture can reduce the solubility of the compound. For this compound, a stock solution of up to 250 mg/mL in DMSO can be prepared.
Q3: How can I avoid "solvent shock" when diluting my this compound stock solution?
A3: To prevent solvent shock, it is recommended to perform serial dilutions of your concentrated stock solution in the cell culture medium. Instead of adding a very small volume of highly concentrated stock directly to a large volume of media, create intermediate dilutions. Additionally, pre-warming the cell culture medium to 37°C before adding the compound can help improve solubility.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can significantly impact the solubility of a small molecule. Media formulations contain different concentrations of amino acids, salts, and other components that can interact with the compound. For instance, high concentrations of certain amino acids or the presence of specific ions could potentially lead to precipitation. It is advisable to test the solubility of your compound in the specific medium you plan to use for your experiments.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cellular toxicity, typically at or below 0.5%. High concentrations of DMSO can have detrimental effects on cell health and experimental outcomes.
Quantitative Data Summary
The following table summarizes key solubility and concentration data for this compound and other relevant activators.
| Compound | Solvent | Stock Solution Concentration | Recommended Final DMSO % | EC50 |
| This compound | DMSO | 250 mg/mL (835.23 mM) | ≤ 0.5% | 3.3-3.7 µM |
| SBI-797812 | DMSO | 80 mg/mL (198.77 mM) | ≤ 0.5% | ~0.37 µM (human) |
| Nampt activator-3 | DMSO | 100 mg/mL (308.29 mM) | ≤ 0.5% | 2.6 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol provides a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and below 0.5% across all dilutions.
-
Include a vehicle control containing only the medium and the same final concentration of DMSO.
-
Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film). A light microscope can be used for a more sensitive assessment.
-
The highest concentration that remains clear is the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Nampt Signaling Pathway
The following diagram illustrates the role of Nampt in the NAD+ salvage pathway and how this compound enhances this process.
Caption: Role of this compound in the NAD+ salvage pathway.
Experimental Workflow for Solubility Testing
This diagram outlines the general workflow for testing the solubility of this compound in cell culture media.
Caption: Workflow for determining this compound solubility.
References
Technical Support Center: Evaluating High-Concentration Cytotoxicity of Nampt Activator-1
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on evaluating the potential cytotoxicity associated with high concentrations of Nampt activator-1. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule designed to allosterically activate Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, it aims to increase intracellular NAD+ levels, which are crucial for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.
Q2: Are Nampt activators expected to be cytotoxic?
Generally, at concentrations that effectively activate NAMPT, these compounds are not expected to be cytotoxic and may even be protective in some contexts.[1] However, at high concentrations, unexpected cytotoxicity can occur due to several factors, including paradoxical inhibition or off-target effects.
Q3: Why am I observing cytotoxicity at high concentrations of this compound?
There are two primary reasons you might observe cytotoxicity at high concentrations:
-
Paradoxical On-Target Inhibition: Some allosteric activators can exhibit inhibitory effects at supra-optimal concentrations. This can be due to the compound binding to a secondary, low-affinity site on the target enzyme, which prevents the conformational change required for activation. It has been noted that some NAMPT activators can act as inhibitors under specific cellular conditions, such as high ATP levels, leading to NAD+ depletion and subsequent cell death.
-
Off-Target Effects: At high concentrations, small molecules are more likely to bind to unintended cellular targets.[2] This can disrupt other critical signaling pathways, leading to a cytotoxic response that is independent of NAMPT activation.
Q4: How can I distinguish between on-target paradoxical inhibition and off-target cytotoxicity?
Distinguishing between these two mechanisms is crucial for interpreting your results. A key experiment is a "rescue" experiment. If the cytotoxicity is due to on-target NAMPT inhibition, providing cells with a precursor for an alternative NAD+ synthesis pathway, such as nicotinic acid (NA) for the Preiss-Handler pathway, should rescue the cells from death.[3] If the cytotoxicity persists despite the rescue attempt, it is more likely due to an off-target effect.
Q5: What are the initial troubleshooting steps I should take if I observe unexpected cytotoxicity?
If you encounter unexpected cytotoxicity, first verify the following:
-
Compound Integrity and Solubility: Ensure your this compound is fully dissolved and has not precipitated in the culture medium, as precipitates can cause physical stress to cells.[2]
-
Solvent Toxicity: Confirm that the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).[4]
-
Cell Health and Seeding Density: Use cells within a consistent and low passage number and ensure a standardized seeding density to avoid confounding factors related to cell stress or overgrowth.
Troubleshooting Guide: Investigating High-Concentration Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed with high concentrations of this compound.
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| High cytotoxicity observed at concentrations intended for activation. | Paradoxical On-Target Inhibition | 1. Perform a detailed dose-response curve for both NAMPT activation (NAD+ levels) and cytotoxicity. 2. Conduct a rescue experiment by co-treating cells with nicotinic acid (NA). | A bell-shaped curve for NAMPT activation, with cytotoxicity increasing at concentrations where activation plateaus or decreases. Cytotoxicity should be attenuated in the presence of NA. |
| Off-Target Effects | 1. Perform a rescue experiment with nicotinic acid (NA). 2. Test the compound in a panel of cell lines with different genetic backgrounds. 3. Perform a Cellular Thermal Shift Assay (CETSA) to identify other potential binding partners. | Cytotoxicity is not rescued by NA. Cytotoxicity may vary across cell lines in a pattern not correlated with NAMPT expression. CETSA may reveal stabilization of other proteins at high compound concentrations. | |
| Compound Precipitation | Visually inspect wells for precipitate under a microscope. Test the solubility of the compound in your culture medium at the highest concentration used. | No visible precipitate. If precipitation is observed, consider using a lower concentration or a different formulation. | |
| Inconsistent cytotoxicity results between experiments. | Variable Cell Culture Conditions | 1. Standardize cell passage number and seeding density. 2. Ensure consistent incubation times and conditions. 3. Check for mycoplasma contamination. | Increased reproducibility of IC50 values. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. | More consistent dose-response curves. |
Below is a logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A logical flowchart for troubleshooting excessive cytotoxicity.
Data Presentation
The following tables provide examples of how to structure your quantitative data when evaluating the effects of this compound.
Table 1: Dose-Response of this compound on Intracellular NAD+ Levels and Cell Viability
| Concentration (µM) | Fold Change in NAD+ (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 1.00 ± 0.05 | 100 ± 4.2 |
| 0.1 | 1.25 ± 0.08 | 98.5 ± 3.1 |
| 1 | 1.80 ± 0.12 | 95.2 ± 4.5 |
| 10 | 2.50 ± 0.21 | 89.7 ± 5.3 |
| 50 | 1.50 ± 0.15 | 60.3 ± 6.8 |
| 100 | 0.80 ± 0.09 | 35.1 ± 7.2 |
Table 2: Effect of Nicotinic Acid (NA) Rescue on Cell Viability at a High Concentration of this compound
| Treatment | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 3.9 |
| This compound (100 µM) | 36.4 ± 5.1 |
| Nicotinic Acid (100 µM) | 98.2 ± 4.0 |
| This compound (100 µM) + Nicotinic Acid (100 µM) | 85.7 ± 4.8 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile using a Luminescence-Based Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the dose-dependent effect of high concentrations of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete growth medium
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range to test for high-dose effects is 0.1 µM to 200 µM. Include a vehicle control (DMSO) at the same final concentration as the highest activator dose.
-
Cell Treatment: Add 100 µL of the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate for a desired time point (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell membrane damage by measuring LDH release into the culture medium.
Materials:
-
Cells and culture reagents as in Protocol 1
-
LDH cytotoxicity assay kit (colorimetric or luminescent)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if high concentrations of this compound engage with off-target proteins.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies for target of interest and loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of a suspected off-target protein in the soluble fraction by Western blotting.
-
-
Data Analysis: Compare the amount of soluble protein at different temperatures between the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the treated sample indicates stabilization of the protein by the compound, confirming target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The NAD+ Salvage Pathway and the dual role of this compound.
Caption: A generalized workflow for determining cytotoxicity.
References
refining experimental protocols for reproducible results with Nampt activator-1
Technical Support Center: Nampt Activator P7C3-A20
Note: The term "Nampt activator-1" is not a standard scientific designation. This guide focuses on P7C3-A20 , a well-characterized and potent Nampt (Nicotinamide Phosphoribosyltransferase) activator, as a representative molecule for researchers.
Frequently Asked Questions (FAQs)
Q1: What is P7C3-A20 and how does it work?
A1: P7C3-A20 is a neuroprotective aminopropyl carbazole compound. It functions by binding to and enhancing the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[1][2][3] By activating NAMPT, P7C3-A20 increases intracellular NAD+ levels, a critical coenzyme for cellular energy metabolism and redox reactions.[4][5] This mechanism is believed to underlie its neuroprotective effects observed in models of traumatic brain injury, stroke, and neurodegenerative diseases.
Q2: What is the recommended solvent for P7C3-A20?
A2: P7C3-A20 is highly soluble in Dimethyl Sulfoxide (DMSO). For in vitro stock solutions, prepare it in fresh, anhydrous DMSO at a concentration of 10 mM to 100 mM. For in vivo use, a common formulation involves dissolving P7C3-A20 first in a small amount of DMSO, followed by dilution with agents like PEG300, Tween 80, and saline to create a stable emulsion for injection.
Q3: What is a typical working concentration for cell culture experiments?
A3: The optimal working concentration is cell-type dependent and should be determined empirically. However, published studies often use concentrations ranging from 100 nM to 100 µM. A concentration-dependent neurotoxicity has been observed in some primary neuronal cultures at concentrations of 500 nM or greater, so it is crucial to perform a dose-response curve to identify the optimal therapeutic window for your specific cell type.
Q4: How long should I treat my cells with P7C3-A20?
A4: Treatment duration varies by the experimental endpoint. For NAD+ level measurements, an incubation of 24 to 48 hours is often sufficient to observe a significant increase. For neuroprotection assays, cells may be pre-treated for 1-2 hours before inducing injury or co-treated for the duration of the insult (e.g., 24-48 hours).
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| No significant increase in NAD+ levels. | 1. Suboptimal Concentration: The concentration of P7C3-A20 may be too low for your cell type. 2. Compound Degradation: Improper storage of the compound or stock solution. 3. Cell Health: Cells may be unhealthy, stressed, or have a compromised NAD+ salvage pathway. 4. Assay Sensitivity: The NAD+/NADH assay may not be sensitive enough to detect changes. | 1. Perform a dose-response experiment (e.g., 100 nM to 10 µM) to find the optimal concentration. 2. Store powder at -20°C and DMSO stocks at -80°C. Avoid repeated freeze-thaw cycles. Use fresh stock solutions. 3. Ensure cells are healthy and in the logarithmic growth phase. Check for signs of stress or contamination. 4. Use a highly sensitive, luminescence-based assay (e.g., NAD/NADH-Glo™ Assay). Ensure the assay is performed according to the manufacturer's protocol. |
| High cell toxicity or death observed. | 1. Concentration Too High: P7C3-A20 can be toxic at higher concentrations. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium is too high. 3. Compound Purity: The compound may have impurities. | 1. Perform a viability assay (e.g., MTT, CellTiter-Glo®) with a range of concentrations to determine the EC50 and identify a non-toxic working concentration. 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. 3. Purchase the compound from a reputable supplier and obtain a certificate of analysis (COA) to verify purity. |
| Results are not reproducible. | 1. Compound Solubility: P7C3-A20 may precipitate out of the solution, especially in aqueous media. 2. Batch-to-Batch Variability: Different lots of the compound may have varying potency. 3. Inconsistent Protocol: Variations in cell density, incubation times, or reagent preparation. | 1. Ensure the stock solution is fully dissolved. Sonication may be recommended. When diluting into aqueous media, vortex thoroughly. 2. If possible, purchase a single large batch for a series of experiments. If using a new batch, perform a validation experiment to confirm similar activity. 3. Maintain strict consistency in all experimental parameters. Document every step meticulously. |
| Unexpected off-target effects. | 1. Non-specific Activity: Like many small molecules, P7C3-A20 may have other biological activities unrelated to NAMPT activation. | 1. Include appropriate controls, such as a structurally similar but inactive analog if available. 2. Use NAMPT inhibitors (e.g., FK866) to confirm that the observed effects are dependent on the NAMPT pathway. 3. Validate key findings using a secondary method, such as genetic knockdown or overexpression of NAMPT. |
Experimental Protocols & Data
P7C3-A20 Stock and Working Solution Preparation
| Parameter | Guideline |
| Molecular Weight | 506.21 g/mol |
| Solvent for Stock | Anhydrous DMSO |
| Stock Concentration | 10 mM (5.06 mg/mL) |
| Stock Storage | -80°C in small aliquots for up to 1 year |
| Working Solution | Dilute stock solution in pre-warmed cell culture medium to the final desired concentration immediately before use. |
Protocol 1: Measuring Intracellular NAD+ Levels
-
Cell Seeding: Plate cells in a white, clear-bottom 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment.
-
Treatment: After allowing cells to adhere (typically overnight), treat them with a range of P7C3-A20 concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
NAD+ Measurement: Use a commercial luminescence-based NAD+/NADH assay kit (e.g., NAD/NADH-Glo™ from Promega) following the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the relative luminescence units (RLU) of treated cells to the vehicle control to determine the fold change in NAD+ levels.
Protocol 2: Western Blot for Downstream Pathway Analysis
-
Cell Lysis: After treating cells with P7C3-A20 as described above, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key targets could include NAMPT, Sirtuin 3 (SIRT3), and markers of apoptosis like Bcl-2 and Bax.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band densities using imaging software and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: P7C3-A20 activates NAMPT to boost NAD+ levels and promote neuroprotection.
Caption: Workflow for measuring NAD+ levels after P7C3-A20 treatment.
Caption: Troubleshooting guide for experiments showing no NAD+ increase.
References
- 1. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating Neuroprotective Efficacy: A Comparative Guide to Nampt Activator-1 and Novel Alternatives
This guide provides a comprehensive comparison of "Nampt Activator-1," exemplified by the well-studied compound P7C3-A20, against emerging alternatives in the field of neuroprotection. It is designed for researchers, scientists, and drug development professionals seeking to validate neuroprotective compounds in relevant model systems. The guide includes a detailed examination of experimental data, methodologies for key assays, and visual representations of critical pathways and workflows.
Introduction to NAMPT and its Role in Neuroprotection
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells, including neurons.[1][2] NAD+ is an essential coenzyme for cellular metabolism and energy production and a substrate for key signaling enzymes like sirtuins and PARPs, which are involved in DNA repair and stress resistance.[3] A decline in NAD+ levels is associated with aging and the progression of various neurodegenerative diseases.[4] Consequently, activating NAMPT to boost NAD+ levels has emerged as a promising therapeutic strategy for protecting neurons from damage and degeneration.[5]
The aminopropyl carbazole compound P7C3 and its more potent analog, P7C3-A20, were among the first identified small-molecule activators of NAMPT. These compounds have demonstrated significant neuroprotective and proneurogenic effects in a variety of injury and disease models.
Validated Neuroprotective Effects of this compound (P7C3-A20)
P7C3-A20 has been shown to be effective in mitigating neuronal damage and promoting recovery in several preclinical models:
-
Ischemic Stroke: In rat models of transient middle cerebral artery occlusion, P7C3-A20 treatment significantly reduced cortical and hippocampal atrophy, restored NAD+ levels, and improved long-term sensorimotor and cognitive function.
-
Traumatic Brain Injury (TBI): Administration of P7C3 analogs after blast-induced TBI in mice was found to block axonal degeneration and preserve synaptic activity, leading to better outcomes in learning, memory, and motor coordination.
-
Hypoxic-Ischemic Encephalopathy (HIE): P7C3-A20 demonstrated neuroprotective effects in both in vitro (oxygen-glucose deprivation) and in vivo rat models of HIE, reducing infarct volume and improving motor function.
-
Neurodegenerative Diseases: The P7C3 class of compounds has also shown potential in models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and age-related cognitive decline.
The mechanism of action for P7C3-A20 involves the activation of NAMPT, leading to an increase in cellular NAD+ levels. Additionally, some studies suggest its neuroprotective effects are mediated through the activation of the PI3K/AKT/GSK3β signaling pathway.
Comparative Analysis: this compound vs. Alternatives
Recent drug discovery efforts have identified new classes of NAMPT activators with distinct chemical scaffolds and potentially different mechanisms of allosteric activation. This section compares P7C3-A20 with two emerging alternatives: the NAT class of compounds (e.g., NAT-5r) and SBI-797812 .
| Parameter | This compound (P7C3-A20) | NAT-5r | SBI-797812 |
| Chemical Class | Aminopropyl carbazole | N/A (Proprietary) | Structurally similar to NAMPT inhibitors |
| NAMPT Activation (EC50) | N/A (Identified via phenotypic screen) | ~2.6 µM (for parent NAT-3) | N/A (Activates via unique mechanism) |
| Validated In Vivo Model | Ischemic Stroke, TBI, HIE | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Elevates liver NAD+ in healthy mice |
| Key In Vivo Findings | Reduces atrophy, improves cognitive and motor function. | Reverses mechanical allodynia (a hallmark of CIPN). | Increases hepatic NAD+ levels. |
| Proposed Mechanism | Activates NAMPT; PI3K/AKT signaling. | Allosteric activator of NAMPT. | Shifts reaction equilibrium to NMN formation, blunts NAD+ feedback inhibition. |
A New Model System for Validation: Chemotherapy-Induced Peripheral Neuropathy (CIPN)
To validate the neuroprotective effects of a novel Nampt activator, the CIPN model offers a robust and clinically relevant system, particularly for comparing against compounds like NAT-5r. This model mimics the painful sensory neuropathy that is a common and dose-limiting side effect of many chemotherapeutic agents, such as paclitaxel (PTX).
Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) In Vivo Model
This protocol is adapted from methodologies used to validate NAT compounds.
Objective: To assess the ability of a test compound to prevent the development of mechanical allodynia in a mouse model of CIPN.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Paclitaxel (PTX)
-
Test compound (Nampt activator) and vehicle
-
Von Frey filaments for sensory testing
Procedure:
-
Acclimatization and Baseline: Acclimatize mice to the testing environment for at least 3 days. Measure the baseline paw withdrawal threshold for each mouse using the von Frey hair test.
-
Dosing:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) daily for a set period (e.g., 7-10 days).
-
On alternating days (e.g., days 1, 3, 5, 7), administer PTX (e.g., 8 mg/kg, i.p.) approximately 30 minutes after the test compound.
-
-
Behavioral Testing: Two days after the final PTX injection, re-evaluate the mechanical withdrawal threshold using the von Frey test. An increased withdrawal threshold in the compound-treated group compared to the vehicle group indicates a neuroprotective effect.
-
Tissue Analysis (Optional): Following the final behavioral test, collect tissues such as dorsal root ganglia (DRG) and sciatic nerves to measure NAD+ levels and assess relevant protein markers.
In Vitro NAMPT Enzymatic Activity Assay
This protocol describes a common method to directly measure the activation of the NAMPT enzyme.
Objective: To determine if a test compound directly enhances the catalytic activity of recombinant NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP)
-
Nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1)
-
Alcohol dehydrogenase (ADH)
-
Test compound
-
Fluorescence plate reader (Ex340/Em445 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing buffer, PRPP, NAM, NMNAT1, and ADH.
-
Compound Addition: Add the test compound at various concentrations to the appropriate wells. Include vehicle-only (negative control) and no-enzyme wells.
-
Initiate Reaction: Add the NAMPT enzyme to all wells except the no-enzyme control to start the reaction.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes.
-
Measurement: Read the fluorescence of the final product, NADH, at an excitation of 340 nm and an emission of 445 nm.
-
Analysis: Calculate the percent activation relative to the vehicle control. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximum activation.
Cellular NAD+ Measurement
Objective: To quantify the effect of a test compound on intracellular NAD+ levels.
Materials:
-
Cultured cells (e.g., primary neurons or a neuronal cell line like SH-SY5Y)
-
Test compound
-
NAD+/NADH quantification kit (commercially available)
-
Cell lysis buffer
-
Plate-based colorimetric or fluorometric reader
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density. Once adhered, treat the cells with the test compound or vehicle for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the kit manufacturer's protocol to extract NAD+/NADH.
-
Quantification: Follow the kit's instructions to measure NAD+ and/or NADH levels. This typically involves an enzymatic cycling reaction that generates a product that can be detected by absorbance or fluorescence.
-
Normalization: Normalize the measured NAD+ levels to the total protein concentration in each sample to account for differences in cell number.
-
Analysis: Compare the NAD+ levels in compound-treated cells to those in vehicle-treated cells to determine the fold-increase.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Metabolomic and transcriptional profiling reveals bioenergetic stress and activation of cell death and inflammatory pathways in vivo after neuronal deletion of NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal NAMPT is released after cerebral ischemia and protects against white matter injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nampt Activator-1 and Other Known NAMPT Activators
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular energy metabolism and a substrate for various signaling proteins. The activation of NAMPT presents a promising therapeutic strategy for a range of age-related diseases, metabolic disorders, and neurodegenerative conditions. This guide provides an objective, data-driven comparison of Nampt activator-1 (also known as NAT) with other prominent NAMPT activators, including SBI-797812, P7C3, and the newer class of N-PAMs (NAMPT Positive Allosteric Modulators).
Mechanism of Action Overview
NAMPT activators can be broadly categorized based on their mechanism of action. This compound and N-PAMs are allosteric modulators that bind to a "rear channel" of the NAMPT enzyme, inducing a conformational change that enhances its catalytic activity.[1][2] In contrast, SBI-797812 is believed to bind at or near the enzyme's active site.[3][4][5] The precise mechanism of P7C3's interaction with NAMPT is still under investigation, with some studies suggesting it may not directly activate the enzyme in biochemical assays but rather impacts cellular NAD+ metabolism.
Diagram of the NAD+ Salvage Pathway and NAMPT Activation
References
- 1. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
Comparative Analysis of Nampt Activator-1 and SBI-797812 on NAD+ Metabolism
A Comprehensive Guide for Researchers and Drug Development Professionals
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and DNA repair. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the primary source of this vital molecule in mammals. The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (Nampt), has emerged as a key therapeutic target for conditions associated with declining NAD+ levels, such as age-related and metabolic diseases. This guide provides a detailed comparative analysis of two small molecule activators of Nampt: Nampt activator-1 and SBI-797812, offering insights into their mechanisms of action, efficacy in boosting NAD+ levels, and the experimental methodologies used to evaluate them.
Executive Summary
Both this compound and SBI-797812 are potent activators of the Nampt enzyme, leading to increased intracellular levels of nicotinamide mononucleotide (NMN) and NAD+. SBI-797812 has been extensively characterized, demonstrating a multi-faceted mechanism that enhances Nampt's catalytic efficiency. While less information is publicly available for this compound, existing data indicates its efficacy in activating Nampt. This guide presents a side-by-side comparison of their known properties and the experimental data supporting their effects on NAD+ metabolism.
Mechanism of Action
SBI-797812 functions as a "super catalyst" of Nampt through a complex mechanism. It shifts the equilibrium of the Nampt-catalyzed reaction towards the formation of NMN.[1][2] Furthermore, SBI-797812 increases Nampt's affinity for its co-substrate ATP, stabilizes the phosphorylated form of the enzyme, promotes the consumption of the pyrophosphate by-product, and mitigates feedback inhibition by NAD+.[1][2][3] Structurally similar to some Nampt inhibitors, it is believed to bind to the enzyme's active site.
This compound , identified as ethyl 4-(pyridin-4-ylmethylcarbamoylamino)benzoate, is a potent activator of Nampt with a reported EC50 in the low micromolar range. While the detailed mechanism of action is not as extensively documented as that of SBI-797812, it is understood to directly enhance the enzymatic activity of Nampt, leading to increased NMN and subsequently NAD+ production.
Performance Data: A Quantitative Comparison
The following tables summarize the reported quantitative effects of this compound and SBI-797812 on Nampt activity and cellular NAD+ metabolism.
| Parameter | This compound (Compound 1) | SBI-797812 | Reference |
| EC50 for Nampt Activation | 3.3 - 3.7 µM | 0.37 ± 0.06 µM | , |
| Maximal Fold Stimulation of NMN Formation (in vitro) | Data not available | 2.1-fold |
Table 1: In Vitro Efficacy of this compound and SBI-797812
| Cell Line | Compound | Concentration | Fold Increase in NMN | Fold Increase in NAD+ | Reference |
| A549 (Human Lung Carcinoma) | SBI-797812 | 0.4 µM | 2.7 | 1.5 | |
| 2 µM | 6.1 | 1.7 | |||
| 10 µM | 16.7 | 2.2 | |||
| Human Primary Myotubes | SBI-797812 | 10 µM | 2.5 | 1.25 | |
| HEK293A | This compound | Data not available | Data not available | Data available but not quantified in folds |
Table 2: Cellular Effects of SBI-797812 and this compound on NMN and NAD+ Levels
| Animal Model | Compound | Dose and Route | Tissue | Fold Increase in NAD+ | Reference |
| Mouse | SBI-797812 | 20 mg/kg (i.p.) | Liver | ~1.3 |
Table 3: In Vivo Efficacy of SBI-797812 on Tissue NAD+ Levels (No in vivo data was found for this compound in the searched literature).
Signaling Pathways and Experimental Workflows
The activation of Nampt by these small molecules initiates a cascade of events within the NAD+ salvage pathway, ultimately impacting cellular processes regulated by NAD+-dependent enzymes like sirtuins and PARPs.
Caption: NAD+ Salvage Pathway and Activator Intervention.
The experimental evaluation of these compounds typically involves a series of in vitro and cellular assays to determine their efficacy and mechanism of action.
Caption: Experimental Workflow for Evaluating Nampt Activators.
Experimental Protocols
1. Nampt Enzyme Activity Assay (Fluorometric)
-
Principle: This assay measures the production of NMN by purified Nampt, which is then converted to NAD+ by NMNAT. The resulting NAD+ is used in a cycling reaction involving alcohol dehydrogenase (ADH) to produce a fluorescent signal proportional to the Nampt activity.
-
Reagents: Purified human Nampt enzyme, nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, NMNAT, ADH, and a fluorescent probe.
-
Procedure:
-
Incubate purified Nampt with varying concentrations of the activator (this compound or SBI-797812) in a reaction buffer containing NAM, PRPP, and ATP at 37°C.
-
Add the NMNAT and ADH cycling mix.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction and determine the EC50 value of the activator.
-
2. Cellular NAD+ and NMN Quantification by LC-MS/MS
-
Principle: This method provides highly specific and sensitive quantification of intracellular NAD+ and NMN levels.
-
Procedure:
-
Culture cells (e.g., A549, HEK293A) to the desired confluency.
-
Treat cells with different concentrations of the Nampt activator or vehicle control for a specified duration (e.g., 4 hours).
-
Harvest the cells and perform metabolite extraction using a suitable method, such as a cold methanol/water solution followed by chloroform separation.
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Quantify NAD+ and NMN levels by comparing the peak areas to a standard curve of known concentrations.
-
Normalize the metabolite levels to the total protein content of the cell lysate.
-
3. In Vivo NAD+ Quantification in Tissues
-
Principle: To assess the in vivo efficacy of Nampt activators, NAD+ levels are measured in various tissues of treated animals.
-
Procedure:
-
Administer the Nampt activator (e.g., SBI-797812 at 20 mg/kg via intraperitoneal injection) or vehicle to mice.
-
After a specific time point (e.g., 4 hours), euthanize the animals and harvest the desired tissues (e.g., liver, heart, muscle).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Perform metabolite extraction from the homogenized tissues.
-
Quantify NAD+ levels using LC-MS/MS as described for cellular extracts.
-
Normalize the NAD+ levels to the dry weight of the tissue.
-
Conclusion
Both this compound and SBI-797812 represent promising small molecules for elevating cellular NAD+ levels through the activation of the key salvage pathway enzyme, Nampt. SBI-797812 has been more extensively studied, with a well-defined mechanism of action and a robust dataset demonstrating its efficacy in vitro and in vivo. While the publicly available data for this compound is more limited, it is also a confirmed potent activator of Nampt. Further research, particularly direct head-to-head comparative studies under identical experimental conditions, is necessary to fully elucidate the relative potencies and therapeutic potential of these two compounds. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses and for the continued development of novel Nampt activators.
References
A Comparative Analysis of Nampt Activator-1 (NATs) and P7C3 in Promoting Neuronal Survival
For Researchers, Scientists, and Drug Development Professionals
The preservation of neuronal viability is a cornerstone of neuroprotective strategies for a myriad of neurological disorders, including neurodegenerative diseases and acute nerve injuries. A key therapeutic target in this endeavor is the enzyme Nicotinamide Phosphoribosyltransferase (Nampt), which plays a critical role in the NAD+ salvage pathway, essential for cellular energy metabolism and survival. This guide provides a comparative overview of two classes of Nampt activators: the more recently developed Nampt Activators (NATs) and the well-characterized aminopropyl carbazole, P7C3.
Mechanism of Action: A Shared Pathway to Neuroprotection
Both NATs and the P7C3 family of compounds exert their neuroprotective effects by allosterically activating Nampt, the rate-limiting enzyme in the conversion of nicotinamide to nicotinamide mononucleotide (NMN). This enzymatic boost leads to an increase in intracellular levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including redox reactions and as a substrate for enzymes like sirtuins (SIRTs) and poly (ADP-ribose) polymerases (PARPs).[1][2][3][4] The subsequent elevation of NAD+ levels is believed to enhance neuronal stress resistance and promote survival.
The P7C3 class of compounds was initially discovered through an unbiased in vivo screen for agents that enhance adult hippocampal neurogenesis.[1] Further investigation revealed that their proneurogenic activity stems from their ability to protect newly born neurons from apoptosis. The direct molecular target of P7C3 was later identified as Nampt.
More recently, a novel class of potent Nampt activators, herein referred to as Nampt Activator-1 (NATs), was identified through a target-based high-throughput screening. These compounds have also demonstrated significant neuroprotective efficacy in preclinical models.
Comparative Efficacy in Neuronal Survival
While direct head-to-head comparative studies are limited, the available preclinical data for both NATs and P7C3 demonstrate their potential in promoting neuronal survival across various models of neuronal injury.
Quantitative Data Summary
| Compound Class | Model | Key Findings | Reference |
| P7C3/P7C3-A20 | Traumatic Brain Injury (rat model) | Reduced loss of brain tissue and increased survival of newborn neurons six weeks after stroke. | |
| Spinal Cord Injury (rat model) | Significantly more residual motor neurons at six weeks post-injury (P < 0.01). Fewer caspase-3+ (apoptotic) neurons at one and two weeks post-injury (P < 0.01). | ||
| Parkinson's Disease (MPTP mouse model) | Protected dopaminergic neurons from cell death. | ||
| Doxorubicin-induced toxicity (in vitro) | Protected U2OS cells from doxorubicin-mediated toxicity in a dose-dependent manner. | ||
| This compound (NAT) | Chemotherapy-induced peripheral neuropathy (mouse model) | Exhibited strong neuroprotective efficacy without overt toxicity. | |
| FK866-mediated toxicity (in vitro) | Effectively protected cultured cells from toxicity induced by the Nampt inhibitor FK866. | ||
| Oxidative Stress (in vitro, HT-22 neuronal cells) | Attenuated TNFα-induced reactive oxygen species (ROS). |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nampt Activators
Both this compound (NATs) and P7C3 converge on the activation of Nampt, leading to an increase in NAD+ levels. This elevated NAD+ pool enhances the activity of downstream effectors such as SIRT1, which is known to regulate crucial pro-survival pathways.
Caption: Signaling pathway of Nampt activators.
Experimental Workflow for Assessing Neuroprotection
A typical experimental workflow to evaluate the neuroprotective efficacy of these compounds involves inducing neuronal injury in a cellular or animal model, followed by treatment and subsequent assessment of neuronal survival and function.
Caption: Experimental workflow for neuroprotection studies.
Experimental Protocols
P7C3 in a Rat Model of Spinal Cord Injury
-
Animal Model: Adult female Sprague-Dawley rats were subjected to a moderate spinal cord contusion injury at the T10 level using an impactor device.
-
Treatment: P7C3 was administered daily via intraperitoneal injection at a dose of 20 mg/kg, starting 30 minutes after injury and continuing for 14 consecutive days. The control group received vehicle injections.
-
Neuronal Survival Assessment: At 6 weeks post-injury, spinal cord tissue was collected. Motor neurons in the ventral horn were quantified using Nissl staining. Apoptotic neurons were identified at 1 and 2 weeks post-injury by immunostaining for NeuN (a neuronal marker) and activated caspase-3.
-
NAD+ Level Measurement: Spinal cord tissue was harvested 48 hours post-injury, and NAD+ levels were measured using a cycling assay kit.
This compound (NAT) in a Mouse Model of Chemotherapy-Induced Peripheral Neuropathy
-
Animal Model: Male C57BL/6J mice were treated with the chemotherapeutic agent paclitaxel to induce peripheral neuropathy.
-
Treatment: A lead NAT compound was administered to the mice. The specific dosage and administration route were optimized during the study.
-
Efficacy Assessment: The neuroprotective effects were evaluated by assessing the amelioration of paclitaxel-induced peripheral neuropathy. This likely involved behavioral tests for sensory function (e.g., von Frey test for mechanical allodynia) and potentially histological analysis of peripheral nerves, although specific details of the assessment are not fully provided in the abstract.
-
Toxicity: Overt toxicity of the NAT compound was monitored.
Conclusion
Both this compound (represented by the NATs) and P7C3 are promising classes of neuroprotective agents that function by activating Nampt and increasing intracellular NAD+ levels. P7C3 and its analogs have been extensively studied in a wide range of neurodegenerative and injury models, with a significant body of evidence supporting their efficacy. The newer NATs also show strong preclinical potential, particularly in the context of chemotherapy-induced neuropathy.
While the available data for both compound classes are compelling, a direct comparative study under the same experimental conditions is necessary to definitively determine their relative efficacy. Future research should focus on such head-to-head comparisons, as well as further elucidation of their downstream signaling pathways and long-term safety profiles, to advance their potential clinical translation for the treatment of neurological disorders.
References
- 1. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Investigating Synergistic Neuroprotection: A Comparative Analysis of Nampt Activators with Other Neuroprotective Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of Nampt (Nicotinamide phosphoribosyltransferase) activators, both alone and in the context of potential synergistic combinations with other neuroprotective agents. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying signaling pathways.
The activation of Nampt, the rate-limiting enzyme in the NAD+ salvage pathway, has emerged as a promising strategy for neuroprotection in a range of neurodegenerative conditions.[1][2] By boosting cellular NAD+ levels, Nampt activators can enhance the activity of NAD-dependent enzymes like sirtuins (e.g., SIRT1), which play crucial roles in neuronal survival, DNA repair, and mitochondrial function.[2] This guide explores the potential for synergistic effects when combining Nampt activators with other neuroprotective compounds, aiming to provide a rational basis for the development of novel combination therapies.
Comparative Analysis of Neuroprotective Efficacy
While direct experimental evidence for synergistic effects between a specific "Nampt activator-1" and other neuroprotective agents is still emerging, preclinical studies have demonstrated the potential for enhanced efficacy through combination approaches that target the NAD+ metabolic pathway. A key example is the potentiation of a Nampt activator's effects by its own substrate, nicotinamide.
| Treatment Group | Dose | Outcome Measure | Result | Significance | Reference |
| Paclitaxel (PTX) Model of CIPN | |||||
| PTX + Vehicle | - | Mechanical Allodynia (grams) | ~1.5 | - | [3][4] |
| PTX + P7C3-A20 (Nampt Activator) | 10 mg/kg | Mechanical Allodynia (grams) | ~4.0 | p < 0.05 vs. Vehicle | |
| PTX + Nicotinamide | 100 mg/kg | Mechanical Allodynia (grams) | ~2.0 | Not significant vs. Vehicle | |
| PTX + P7C3-A20 (subthreshold) + Nicotinamide | 1 mg/kg + 100 mg/kg | Mechanical Allodynia (grams) | ~4.0 | p < 0.05 vs. Vehicle; Potentiation of subthreshold P7C3-A20 | |
| Alzheimer's Disease Clinical Trial | |||||
| Placebo | - | ADAS-Cog Score Change | -1.9 | - | |
| Combined Metabolic Activators (including Nicotinamide Riboside) | See Protocol | ADAS-Cog Score Change | -4.9 | p < 0.05 vs. Placebo |
Table 1: Quantitative Comparison of Neuroprotective Effects. Data from a preclinical model of chemotherapy-induced peripheral neuropathy (CIPN) shows that nicotinamide potentiates the neuroprotective effect of the Nampt activator P7C3-A20. A clinical trial in Alzheimer's disease patients demonstrated improved cognitive scores with a combination of metabolic activators, including the NAD+ precursor nicotinamide riboside (NR).
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Nampt activators are primarily mediated through the replenishment of cellular NAD+ pools, which in turn activates downstream pathways promoting neuronal health. Understanding these pathways is critical for identifying rational combination therapies.
Figure 1: Nampt Signaling Pathway and Potential Combination Targets.
This diagram illustrates the central role of Nampt in the NAD+ salvage pathway and its activation by "this compound". It also shows the points of intervention for other neuroprotective agents like resveratrol and metformin, which act on related pathways, suggesting potential for synergistic interactions. *Note: Resveratrol's direct activation of SIRT1 is debated, with some evidence suggesting an indirect mechanism.
Figure 2: General Experimental Workflow for Preclinical Studies.
This workflow outlines the typical steps in preclinical investigations of neuroprotective agents, from disease model induction to multi-level assessment of treatment efficacy.
Detailed Experimental Protocols
The following are representative protocols based on the methodologies described in the cited literature for assessing the neuroprotective effects of Nampt activators.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
-
Animal Model: Adult male Sprague-Dawley rats are used. Peripheral neuropathy is induced by intraperitoneal (i.p.) injections of paclitaxel (PTX) on four alternate days.
-
Drug Administration:
-
P7C3-A20 (Nampt activator) is dissolved in a vehicle (e.g., DMSO/polyethylene glycol/saline) and administered daily by i.p. injection.
-
Nicotinamide is dissolved in saline and administered daily by i.p. injection.
-
Combination treatment involves the co-administration of P7C3-A20 and nicotinamide.
-
-
Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower threshold indicates increased pain sensitivity (allodynia).
-
NAD+ Measurement: Tissue samples (e.g., dorsal root ganglia, sciatic nerve) are collected at the end of the study. NAD+ levels are quantified using a colorimetric or fluorometric NAD/NADH assay kit according to the manufacturer's instructions.
Alzheimer's Disease Clinical Trial with Metabolic Activators
-
Study Design: A randomized, double-blind, placebo-controlled Phase II clinical trial.
-
Participants: Patients with mild to moderate Alzheimer's disease.
-
Intervention: The treatment group receives a combination of metabolic activators, including L-serine, N-acetyl cysteine (NAC), nicotinamide riboside (NR), and L-carnitine tartrate, administered orally for a specified duration.
-
Cognitive Assessment: Cognitive function is evaluated using standardized tests such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Neuroimaging: Brain imaging techniques (e.g., MRI) may be used to assess changes in brain volume and thickness.
Conclusion
The activation of Nampt presents a robust strategy for neuroprotection. The available data strongly suggests that the efficacy of Nampt activators can be potentiated by co-administration with the Nampt substrate, nicotinamide, demonstrating a clear synergistic interaction within the NAD+ salvage pathway. While direct evidence of synergy with other classes of neuroprotective agents like resveratrol and metformin is still needed, their convergent effects on NAD+ metabolism and downstream neuroprotective pathways provide a strong rationale for future investigations into such combination therapies. The positive results from a clinical trial using a cocktail of metabolic activators including an NAD+ precursor further underscore the potential of multi-target approaches for treating complex neurodegenerative diseases. Future research should focus on well-designed preclinical and clinical studies to systematically evaluate the synergistic potential of Nampt activators with other promising neuroprotective compounds.
References
- 1. Frontiers | From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases [frontiersin.org]
- 2. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Potency with In Vivo Efficacy for Nampt Activator-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Correlating In Vitro Potency with In Vivo Efficacy
The activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, is a promising therapeutic strategy for a variety of diseases associated with depleted NAD+ levels, including neurodegenerative disorders.[1][2] The in vitro potency of a Nampt activator, typically measured as its half-maximal effective concentration (EC50), is a critical parameter in predicting its potential for in vivo efficacy. A lower EC50 value indicates that a smaller concentration of the compound is required to activate the enzyme, suggesting a higher potential for therapeutic effect at lower doses in a living organism.
However, the translation from in vitro potency to in vivo efficacy is not always direct and is influenced by numerous factors including pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.
Comparative Analysis of Nampt Activators
To contextualize the potential of Nampt activator-1, this section compares its in vitro potency with other known Nampt activators for which in vivo data is available.
| Compound | In Vitro Potency (EC50) | In Vivo Model | Observed In Vivo Efficacy |
| This compound | 3.3-3.7 μM | Data not available | Data not available |
| Nampt activator-2 | 0.023 μM | Data not available | Data not available |
| Nampt activator-3 (NAT derivative) | 2.6 μM | Chemotherapy-Induced Peripheral Neuropathy (CIPN) mouse model | Strong neuroprotective efficacy |
| Compound 72 (NAT derivative) | Notably improved potency over initial NAT hits | Chemotherapy-Induced Peripheral Neuropathy (CIPN) mouse model | Strong neuroprotective efficacy without overt toxicity[2][3] |
| SBI-797812 | - | Mouse model | Elevated liver NAD+ levels[4] |
| P7C3 | Weak NAMPT activator in vitro | Various animal models of neurodegeneration | Neuroprotective effects |
| Nampt activator C8 | - | Naturally aging mouse model | Alleviated age-related dysfunctions |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the study of Nampt activators.
In Vitro NAMPT Enzyme Activity Assay
This assay quantifies the ability of a compound to activate the NAMPT enzyme.
Principle: The enzymatic activity of NAMPT is measured through a coupled reaction. NAMPT converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMN adenylyltransferase (NMNAT). The resulting NAD+ is used by a cycling enzyme mix, often including alcohol dehydrogenase (ADH), to reduce a probe, leading to a fluorescent or colorimetric signal that is proportional to the NAMPT activity.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human NAMPT enzyme, substrates (NAM and PRPP), ATP, and the coupling enzymes (NMNAT and ADH).
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control.
-
Reaction Setup: In a 96-well plate, add the NAMPT enzyme, assay buffer, and the test compound or control.
-
Initiation of Reaction: Add the substrate mix (NAM, PRPP, ATP) and coupling enzymes to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent activation relative to the control and determine the EC50 value by fitting the data to a dose-response curve.
In Vivo Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Model
This animal model is used to evaluate the neuroprotective effects of compounds against nerve damage caused by chemotherapy agents.
Principle: Rodents are treated with a chemotherapeutic agent, such as paclitaxel, to induce peripheral neuropathy, which manifests as increased sensitivity to mechanical and thermal stimuli. The ability of a test compound to alleviate these symptoms is then assessed.
Generalized Protocol:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the housing and testing environment.
-
Induction of CIPN: Administer paclitaxel (e.g., intraperitoneal injections) according to a validated dosing schedule to induce neuropathy.
-
Compound Administration: Administer the test compound (e.g., a Nampt activator) to the treatment group of mice, while the control group receives a vehicle.
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
Thermal Hyperalgesia: Measure the latency of paw withdrawal from a radiant heat source.
-
-
Data Analysis: Compare the behavioral responses between the treatment and control groups to determine the neuroprotective efficacy of the compound.
Visualizing the NAMPT Signaling Pathway and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and processes.
Caption: The NAMPT signaling pathway, highlighting the rate-limiting step and the proposed mechanism of Nampt activators.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
Safety Operating Guide
Navigating the Safe Disposal of Nampt Activator-1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for Nampt activator-1 are not publicly available, this guide provides a comprehensive framework for its safe management and disposal based on established guidelines for hazardous chemical waste. Adherence to these procedures is crucial for minimizing risks and maintaining a safe research environment.
Nampt (Nicotinamide phosphoribosyltransferase) is a key enzyme in the NAD+ salvage pathway, playing a critical role in cellular metabolism and energy homeostasis.[1][2] Activators of Nampt are of significant interest in therapeutic research.[1][3] However, like many research chemicals, these compounds require careful handling throughout their lifecycle, from initial use to final disposal.
Key Safety and Handling Information
Before initiating any procedure involving this compound, it is imperative to be familiar with its potential hazards. The following table summarizes crucial safety data, compiled from information on similar research compounds.
| Property | Information |
| Hazard Statements | Assumed to be harmful if swallowed. Potentially toxic to aquatic life with long-lasting effects.[4] |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Storage (in Solvent) | Store solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. Repeated freeze-thaw cycles should be avoided. |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. |
| Incompatibilities | Avoid mixing with strong oxidizing agents, strong acids, or strong bases unless part of a validated neutralization protocol. |
Nampt Signaling Pathway
Caption: Diagram of the NAMPT signaling pathway, illustrating the role of this compound.
Step-by-Step Disposal Protocol
The following protocol provides a detailed, procedural guide for the proper disposal of this compound and associated contaminated materials. This workflow is designed to ensure safety and compliance with general laboratory waste regulations.
I. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment:
-
Lab Coat: A clean, buttoned lab coat should be worn to protect against splashes.
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Inspect gloves for any tears or holes before use.
-
Eye Protection: Safety glasses with side shields or goggles must be worn to protect the eyes from potential splashes.
II. Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product, contaminated weigh boats, pipette tips, and gloves, in a designated hazardous waste container.
-
This container must be made of a compatible material (e.g., a sturdy, leak-proof plastic container), be clearly labeled, and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as stock solutions or experimental media, in a designated, leak-proof hazardous waste container.
-
Do not mix with incompatible waste streams. If the solvent is flammable, the waste should be stored in a fire-rated cabinet.
-
-
Sharps:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
III. Labeling of Waste Containers
Accurate and clear labeling is a critical component of safe waste management.
-
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Harmful," "Environmentally Hazardous").
-
The date on which the first waste was added to the container.
-
IV. Storage of Hazardous Waste
Proper storage of hazardous waste containers is essential to maintain a safe laboratory environment.
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
Ensure the storage area is well-ventilated.
-
Store containers away from incompatible materials. Use secondary containment bins to segregate acids from bases and oxidizers from organic compounds.
-
Keep waste containers securely closed except when adding waste.
V. Final Disposal Procedures
The final disposal of this compound must be handled by trained professionals.
-
Do not dispose of this compound down the sink or in the regular trash. This is to prevent environmental contamination.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
VI. Empty Container Disposal
Empty containers that held this compound must also be managed carefully.
-
The first rinse of an empty container must be collected and disposed of as hazardous liquid waste.
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular solid waste or according to your institution's guidelines for clean lab glass/plastic.
Disposal Workflow
Caption: A workflow diagram for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for any chemical in use.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAMPT activator (NAT)|831243-31-3|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
